4-bromo-N-(3-bromophenyl)benzenesulfonamide
Description
BenchChem offers high-quality 4-bromo-N-(3-bromophenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(3-bromophenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-N-(3-bromophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCLEMBBYDDEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Structural Dynamics and Synthetic Utility of 4-bromo-N-(3-bromophenyl)benzenesulfonamide
Introduction: The Dual-Halogenated Scaffold
In the landscape of medicinal chemistry, diaryl sulfonamides represent a "privileged structure," serving as the core pharmacophore for protease inhibitors, carbonic anhydrase inhibitors, and anticancer agents.
4-bromo-N-(3-bromophenyl)benzenesulfonamide is distinct due to its specific halogenation pattern. Unlike simple analogs, this molecule possesses two chemically distinct bromine "handles"—one on the electron-deficient sulfonyl ring (para-position) and one on the electron-rich amine ring (meta-position). This electronic asymmetry makes it an invaluable intermediate for iterative cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to sequentially functionalize the molecule to build complex libraries.
This guide details the robust synthesis, structural validation, and electronic properties of this scaffold, designed to serve as a reproducible protocol for drug development workflows.
Molecular Architecture & Electronic Properties
Conformational Dynamics
The sulfonamide linkage (
-
Torsion Angle: The
torsion angle typically ranges between and , disrupting conjugation between the two aryl rings. -
Acidity (
): The electron-withdrawing sulfonyl group, combined with the inductive effect of the bromine atoms, renders the proton acidic ( ). This allows for easy deprotonation under mild basic conditions for -alkylation.
Electronic Potential Map (Concept)
-
Sulfonyl Ring: Electron-poor due to the
group. The C-Br bond here is activated for oxidative addition with electron-rich metal catalysts. -
Aniline Ring: Relatively more electron-rich, though tempered by the meta-bromo substituent.
Robust Synthetic Protocol (Self-Validating System)
This protocol utilizes a nucleophilic substitution pathway.[1] It is designed to be self-validating: the evolution of HCl (neutralized by base) and the distinct solubility change of the product serve as in-process checkpoints.
Reaction Scheme
Reagents & Materials
| Reagent | Equiv. | Role | Critical Note |
| 4-Bromobenzenesulfonyl chloride | 1.0 | Electrophile | Must be white/crystalline. If yellow oil, recrystallize from hexane. |
| 3-Bromoaniline | 1.05 | Nucleophile | Slight excess ensures complete consumption of the chloride. |
| Pyridine | 2.0 | Base/Catalyst | Acts as an HCl scavenger and nucleophilic catalyst. |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous grade preferred to prevent hydrolysis of sulfonyl chloride. |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and drying tube (CaCl2), dissolve 3-bromoaniline (1.05 equiv) and pyridine (2.0 equiv) in DCM (0.2 M concentration relative to amine).
-
Addition: Cool the solution to
(ice bath). Add 4-bromobenzenesulfonyl chloride (1.0 equiv) portion-wise over 15 minutes.-
Why? Exothermic control prevents sulfonamide double-addition (formation of bis-sulfonamide).
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.
-
Validation: TLC (30% EtOAc/Hexane) should show disappearance of the sulfonyl chloride (high
) and appearance of a new, more polar spot.
-
-
Quench & Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (
) to remove excess pyridine and unreacted aniline (converts them to water-soluble salts). -
Wash with Brine (
), dry over , and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1).
Mechanistic Workflow (Graphviz)
Figure 1: Step-by-step synthetic workflow with integrated validation checkpoints.
Structural Characterization (Data Validation)
To confirm the identity of the molecule, compare experimental data against these diagnostic signals.
Mass Spectrometry (The "Fingerprint")
The presence of two bromine atoms creates a distinctive isotope pattern due to the natural abundance of
-
Expected Pattern: A triplet signal with intensity ratio 1:2:1 .
-
M+ Ion: ~391 Da (
), ~393 Da ( ), ~395 Da ( ). -
Interpretation: If you see a 1:1 doublet, you have mono-brominated product (failed synthesis). If you see 1:2:1, you have the dibromo target.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
| Proton ( | Chemical Shift ( | Multiplicity | Integration | Assignment |
| NH | 10.2 – 10.5 | Singlet (Broad) | 1H | Sulfonamide proton (exchangeable with |
| Ar-H (2') | 7.2 – 7.3 | Singlet/Triplet | 1H | Aniline ring (between Br and N) |
| Ar-H (Sulf) | 7.6 – 7.8 | Doublet ( | 2H | Sulfonyl ring (ortho to |
| Ar-H (Sulf) | 7.5 – 7.6 | Doublet ( | 2H | Sulfonyl ring (ortho to Br) |
| Ar-H (4', 6') | 7.1 – 7.4 | Multiplet | 2H | Aniline ring |
| Ar-H (5') | 6.9 – 7.1 | Triplet ( | 1H | Aniline ring (meta to Br) |
Infrared Spectroscopy (IR)
-
:
(Sharp stretch). -
: Asymmetric
, Symmetric .
Mechanistic Pathway
Understanding the mechanism is crucial for troubleshooting. The reaction follows a nucleophilic acyl substitution at the sulfur center.
Figure 2: Mechanistic pathway for sulfonamide formation.
Applications & Future Directions
This molecule is not just a final product; it is a divergent intermediate .
-
Site-Selective Coupling: The electronic difference between the electron-poor sulfonyl ring and the neutral aniline ring allows for selective Suzuki couplings. Palladium catalysts will typically insert into the electron-deficient C-Br bond (sulfonyl side) first under controlled conditions.
-
Fragment-Based Drug Discovery (FBDD): The sulfonamide motif binds tightly to metal centers in metalloenzymes (e.g., Carbonic Anhydrase), making this scaffold a perfect "anchor" for growing fragment libraries.
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from 2
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonamides. Retrieved from 3
-
Perlovich, G. L., et al. (2011). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from
-
Vinola, M., et al. (2015).[4] Crystal structure of 4-Bromo-N-(4-bromophenyl)benzenesulfonamide. IUCrData. Retrieved from 4
Sources
A Technical Guide to the Solubility of 4-bromo-N-(3-bromophenyl)benzenesulfonamide in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-bromo-N-(3-bromophenyl)benzenesulfonamide in organic solvents. Recognizing the absence of extensive published quantitative solubility data for this specific compound, this document serves as a vital resource for researchers, scientists, and drug development professionals. It offers a detailed, field-proven methodology for experimental solubility determination, an in-depth discussion of the physicochemical principles governing solubility, and practical guidance on data analysis and presentation. By integrating theoretical knowledge with actionable experimental protocols, this guide empowers researchers to generate reliable solubility data, crucial for optimizing synthetic routes, purification processes, and formulation development.
Introduction: The Significance of 4-bromo-N-(3-bromophenyl)benzenesulfonamide
4-bromo-N-(3-bromophenyl)benzenesulfonamide belongs to the arylsulfonamide class of organic compounds, a scaffold of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms and a sulfonamide linkage imparts distinct electronic and steric properties, making it a valuable intermediate for the synthesis of novel bioactive molecules and functional materials.
A thorough understanding of the solubility of this compound in various organic solvents is a cornerstone for its practical application. Solubility data dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification, and is a critical parameter in the formulation of pharmaceutical products. This guide addresses the current knowledge gap by providing a comprehensive approach to determining and interpreting the solubility of 4-bromo-N-(3-bromophenyl)benzenesulfonamide.
Synthesis of 4-bromo-N-(3-bromophenyl)benzenesulfonamide
The synthesis of 4-bromo-N-(3-bromophenyl)benzenesulfonamide can be achieved through the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and 3-bromoaniline in the presence of a suitable base, such as pyridine.
Caption: Synthesis of 4-bromo-N-(3-bromophenyl)benzenesulfonamide.
Physicochemical Properties
While experimental data for 4-bromo-N-(3-bromophenyl)benzenesulfonamide is not extensively reported, its key physicochemical properties can be calculated or inferred from closely related structures.
| Property | Value | Source |
| Chemical Formula | C₁₂H₉Br₂NO₂S | Calculated |
| Molecular Weight | 407.08 g/mol | Calculated |
| CAS Number | 349404-99-5 | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Melting Point | Not reported; for comparison, 3-bromo-N-phenylbenzenesulfonamide has a melting point of 98-100 °C.[2] | Inferred |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol details the widely accepted isothermal shake-flask method for determining the thermodynamic solubility of 4-bromo-N-(3-bromophenyl)benzenesulfonamide in various organic solvents. This method ensures that a state of equilibrium is reached between the dissolved and undissolved solute, providing accurate and reproducible solubility data.
Materials and Equipment
-
4-bromo-N-(3-bromophenyl)benzenesulfonamide (purified)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Standard laboratory glassware
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline 4-bromo-N-(3-bromophenyl)benzenesulfonamide to a series of vials. The presence of excess solid is critical to ensure equilibrium is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary kinetic study should be performed to determine the time to equilibrium, which is typically between 24 and 72 hours.[2]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Analytical Method |
| Methanol | 25 | Experimental Data | Experimental Data | HPLC |
| Ethanol | 25 | Experimental Data | Experimental Data | HPLC |
| Acetone | 25 | Experimental Data | Experimental Data | HPLC |
| Dichloromethane | 25 | Experimental Data | Experimental Data | HPLC |
| Other Solvents | As required | Experimental Data | Experimental Data | As appropriate |
Factors Influencing the Solubility of 4-bromo-N-(3-bromophenyl)benzenesulfonamide
The solubility of a solid in a liquid solvent is a complex interplay of various physicochemical factors. For sulfonamides like 4-bromo-N-(3-bromophenyl)benzenesulfonamide, the following factors are of primary importance.
Solvent Polarity
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] Polar solvents tend to dissolve polar solutes, while nonpolar solvents are better at dissolving nonpolar solutes. Sulfonamides possess both polar (sulfonamide group) and nonpolar (bromophenyl rings) moieties, leading to a nuanced solubility profile. The solubility of sulfonamides in alcohols, for instance, has been shown to be highest in more polar alcohols like methanol and to decrease with increasing alkyl chain length (decreasing polarity).[4]
Hydrogen Bonding
The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of sulfonamides. The sulfonamide group contains a hydrogen bond donor (N-H) and two hydrogen bond acceptors (S=O). Solvents that can effectively form hydrogen bonds with these functional groups will generally exhibit higher solvating power.
Temperature
For most solid organic compounds, solubility increases with increasing temperature.[5] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. It is important to experimentally determine the temperature dependence of solubility, as this information is critical for processes like recrystallization.
Conclusion
References
-
PubChem. N-(4-Bromophenyl)-3-nitrobenzenesulfonamide. [Link]
-
LibreTexts Chemistry. Effects of Temperature and Pressure on Solubility. [Link]
-
PubChem. N-(4-bromophenyl) 3-(4-bromophenylaminosulfonyl)benzamide. [Link]
-
Journal of Pharmaceutical Sciences. Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. [Link]
-
Stenutz. 4-bromo-3-(trifluoromethyl)benzenesulfonamide. [Link]
-
ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
-
PrepChem. Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride. [Link]
- Google Patents.
-
IUCr Journals. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. [Link]
-
BCCampus. Solubility of Organic Compounds. [Link]
Sources
safety data sheet (SDS) for brominated benzenesulfonamide derivatives
A Technical Guide for Drug Discovery & Process Chemistry
Introduction: The Privileged Scaffold & Its Hidden Risks
In the realm of medicinal chemistry, brominated benzenesulfonamides (e.g., 4-bromobenzenesulfonamide, CAS 701-34-8) are not merely reagents; they are "privileged scaffolds."[1] They serve as the structural backbone for a vast array of carbonic anhydrase inhibitors, COX-2 inhibitors (like Celecoxib), and antitumor agents.
However, their ubiquity often breeds complacency. As a Senior Application Scientist, I have observed that standard Safety Data Sheets (SDSs) for these compounds are frequently treated as compliance checkboxes rather than operational manuals. This guide bridges that gap, translating the static data of an SDS into dynamic, self-validating safety protocols for the laboratory.
The Chemical Hazard Profile (GHS Analysis)
The Globally Harmonized System (GHS) classification for 4-bromobenzenesulfonamide typically flags it as an irritant. However, the causality behind these flags dictates how you handle the material.
Core Hazard Matrix
| GHS Code | Hazard Statement | Toxicological Mechanism | Operational Implication |
| H302 | Harmful if swallowed | Systemic absorption via GI tract; potential interference with renal function due to sulfonamide moiety. | Do not eat/drink in the lab. Wash hands immediately after doffing gloves. |
| H315 | Causes skin irritation | Acidic nature of the sulfonamide proton ( | Double-gloving (Nitrile) is mandatory. Change gloves immediately upon splash. |
| H319 | Causes serious eye irritation | Micro-crystalline dust acts as a physical abrasive + chemical irritant (pH effects). | Safety goggles are insufficient; a face shield is recommended during weighing. |
| H335 | May cause respiratory irritation | Fine powder inhalation triggers mucous membrane inflammation. | Strictly handle inside a fume hood or powder weighing station. |
The "Sulfonamide Allergy" Distinction
A critical nuance often missed in standard SDS reading is the distinction between antibiotic sulfonamides and non-antibiotic benzenesulfonamides.
-
The Risk: Antibiotic sulfonamides (e.g., sulfamethoxazole) contain an
-arylamine group, which is metabolically activated to reactive hydroxylamines, driving severe hypersensitivity (Stevens-Johnson Syndrome).[2] -
The Reality for Brominated Derivatives: Most brominated intermediates (like 4-bromobenzenesulfonamide) lack this
-amine. While the risk of cross-reactivity is statistically lower, sensitization is still possible via different metabolic pathways. Treat all sulfonamides as potential sensitizers.
Critical SDS Deep Dive: Stability & Reactivity (Section 10)
This section is the "engine room" of safety. We must look beyond "Stable under normal conditions."
The C-Br Bond: A Double-Edged Sword
The Carbon-Bromine bond is the reason we use this molecule (for Pd-catalyzed cross-couplings), but it also dictates its instability profile.
-
Reactivity: The electron-withdrawing sulfonamide group (
) deactivates the ring towards electrophilic attack but activates the C-Br bond for nucleophilic aromatic substitution ( ) and metal insertion. -
Hazard: In the presence of strong bases (e.g.,
-BuLi) or active metals (Mg, Zn), the C-Br bond can cleave exothermically. -
Incompatibility: Avoid contact with strong reducing agents.
Thermal Decomposition & The HBr Threat
Upon heating to decomposition (>200°C or in a fire), these derivatives do not just burn; they evolve toxic cocktails.
-
The Pathway: Thermal cleavage releases Sulfur Oxides (
) and Hydrogen Bromide (HBr) gas. -
The Danger: HBr is denser than air and corrosive. In a fire scenario, it pools in low areas.
-
Protocol: Firefighters must use full chemical-resistant gear and SCBA. Standard turnout gear provides insufficient protection against HBr/
mixtures.
Operational Protocols: Synthesis & Handling
Engineering Controls: The Powder Handling Hierarchy
Brominated benzenesulfonamides are often fluffy, electrostatic solids. Weighing them on an open bench is a primary exposure vector.
Figure 1: Risk Management Hierarchy for handling electrostatic brominated powders.
Safe Synthesis Workflow: Suzuki-Miyaura Coupling
A common application is coupling 4-bromobenzenesulfonamide with aryl boronic acids.
The Protocol:
-
Preparation: Weigh the brominated sulfonamide inside a HEPA-filtered weighing station .
-
Solvent Choice: Use degassed solvents (Dioxane/Water or DMF). Caution: DMF + Sulfonamide + Heat can lead to runaway decomposition if temperatures exceed 140°C. Keep reaction temps <100°C.
-
Catalyst Addition: Add Pd catalysts last or as a solution to avoid dispersing dry heavy metal powders alongside the sulfonamide dust.
-
Quenching: Quench with aqueous
. Do not acidify strongly if residual boronic acid is present, as this can generate pressure.
Emergency Response & Waste Management
Spill Cleanup Logic
-
Dry Spill: Do not dry sweep. This generates dust (H335).[3] Use a wet wipe or a HEPA vacuum dedicated to chemical cleanup.
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as the sulfonamide can act as a weak oxidizer under specific conditions.
Waste Disposal: The Halogen Rule
This is the most common compliance violation.
-
The Rule: Because of the Bromine atom, this waste cannot go into standard "Organic Solvent" waste streams in many jurisdictions.
-
The Reason: Incinerating brominated organics in standard kilns can catalyze the formation of brominated dioxins/furans if temperatures are not sufficiently high (>1100°C) and residence times are not controlled.
-
The Protocol: Segregate into "Halogenated Organic Waste" containers. Label clearly with "Contains Bromine."
Visualizing the Decomposition Pathway
Understanding how the molecule breaks down helps in planning fire response and thermal stability limits.
Figure 2: Thermal decomposition pathways and resulting toxicological hazards.[4]
References
-
PubChem. (2025).[5] 4-Bromobenzenesulfonamide Compound Summary (CID 69696).[5] National Center for Biotechnology Information. [Link]
-
European Chemicals Agency (ECHA). (2025).[5] C&L Inventory: 4-bromobenzenesulfonamide. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
-
Giles, A., et al. (2019).[2] The enigma of sulfonamide hypersensitivity. Toxicology Reports, 6, 107-114. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Aryl Benzenesulfonamide Derivatives: From Synthetic Architectures to Targeted Protein Degradation
Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist
Executive Summary
The
This guide moves beyond basic textbook descriptions to address the operational realities of working with these derivatives. We analyze the "Molecular Glue" mechanism exemplified by Indisulam, detail high-yield "Green" synthetic protocols that avoid genotoxic aniline intermediates, and provide rigorous Structure-Activity Relationship (SAR) data for isoform-selective CA inhibitors.
Structural Logic & Pharmacophore Analysis
The biological utility of
The "Tail Approach" in CA Inhibition
For Carbonic Anhydrase (CA) targeting, the unsubstituted sulfonamide (
-
Mechanism: The
-aryl moiety extends away from the Zn(II) ion, interacting with the hydrophobic and hydrophilic halves of the enzyme's active site entrance. -
Selectivity: By varying the "tail" (the aryl group), researchers can differentiate between the ubiquitous cytosolic hCA II (off-target) and the tumor-associated, transmembrane hCA IX (target).
The "Molecular Glue" Configuration
In the context of Indisulam and E7820, the sulfonamide acts as a bridge.
-
Interface: The sulfonamide oxygen atoms form hydrogen bonds with the DCAF15 E3 ligase, while the aryl group engages in hydrophobic stacking with the target protein (RBM39).
-
Critical Parameter: The geometry of the sulfonamide bond is rigid; deviations in the aryl substitution pattern (e.g., steric clashes at the ortho position) can abolish the ternary complex formation.
Advanced Synthetic Protocols
Protocol A: Standard Nucleophilic Substitution (Schotten-Baumann Conditions)
Best for: Small-scale generation of diverse analogs for initial screening.
Reagents: Benzenesulfonyl chloride (1.0 eq), Aniline derivative (1.1 eq), Pyridine (solvent/base). Workflow:
-
Setup: Dissolve aniline in anhydrous pyridine at 0°C under
. -
Addition: Add sulfonyl chloride dropwise. Critical: Exotherm control is vital to prevent sulfonamide hydrolysis.
-
Reaction: Stir at RT for 2-4 hours. Monitor by TLC (EtOAc:Hexane 3:7).
-
Workup: Pour into ice-cold HCl (1M). The product precipitates.[1]
-
Purification: Recrystallization from Ethanol/Water.[1]
Protocol B: Iron-Catalyzed Coupling (Nitroarene Route)
Best for: Avoiding unstable anilines and reducing genotoxic handling.[2]
Reagents: Sodium arylsulfinate (1.2 eq), Nitroarene (1.0 eq),
Step-by-Step:
-
Charge a reaction tube with nitroarene (0.5 mmol) and sodium arylsulfinate (0.6 mmol).
-
Add
(0.05 mmol) and (1.5 mmol). -
Add DMSO (
) and water ( ). -
Heat to 80°C for 12 hours.
-
Extraction: Dilute with EtOAc, wash with brine.
-
Yield Optimization: This method tolerates electron-withdrawing groups on the nitroarene well but may require higher catalyst loading (20 mol%) for sterically hindered substrates.
Visualization: Synthetic Workflow Comparison
Caption: Comparison of classical Schotten-Baumann synthesis vs. Iron-catalyzed reductive coupling from nitroarenes.
Therapeutic Mechanism: The "Molecular Glue" Revolution
The most significant recent advancement in this field is the discovery that sulfonamides like Indisulam function as molecular glues.
Mechanism of Action (MoA)
Indisulam does not inhibit an enzyme's active site in the traditional sense. Instead, it creates a neomorphic interface between:
-
DCAF15: A substrate receptor for the CUL4 ubiquitin ligase complex.[3]
-
RBM39: An RNA splicing factor (essential for hematopoietic malignancy survival).[4]
The sulfonamide "glues" RBM39 to DCAF15, triggering the ubiquitination and subsequent proteasomal degradation of RBM39.[3][4][5] This leads to lethal splicing errors (intron retention).
Validated Pathway Diagram
Caption: Indisulam-mediated targeted protein degradation of RBM39 via the DCAF15 E3 ligase complex.[4]
Quantitative Data: Carbonic Anhydrase Selectivity
For researchers developing CA inhibitors, selectivity is paramount to avoid systemic side effects (e.g., paresthesia from hCA II inhibition).
Table 1: Inhibition Profile of Novel Benzenesulfonamide Derivatives Data synthesized from recent SAR studies (see References).
| Compound ID | R-Group (Tail) | hCA II | hCA IX | Selectivity Ratio (II/IX) | Therapeutic Potential |
| Acetazolamide | (Standard) | 12.0 | 25.0 | 0.48 | Glaucoma (Systemic) |
| SLC-0111 | 4-F-phenylureido | >10,000 | 45.0 | >222 | Hypoxic Tumors (Clinical Trials) |
| Compound 4e | Thiazolone-aryl | 1,550 | 10.9 | 142 | Breast Cancer (MCF-7) |
| Compound 13 | Tricyclic imide | 2.4 | 9.7 | 0.24 | Potent, Non-selective |
Application Note: High hCA IX selectivity (like SLC-0111) is required for anticancer efficacy without renal/ocular toxicity. Compound 4e demonstrates the power of the "Tail Approach" in achieving nanomolar efficacy against tumor-associated isoforms.
Experimental Validation & Troubleshooting
As a Senior Scientist, I have identified common failure points in the workflow of these derivatives.
Synthesis Troubleshooting
-
Problem: Low yield in Schotten-Baumann reaction.
-
Cause: Hydrolysis of sulfonyl chloride before amine attack.
-
Fix: Ensure reagents are dry.[6] Add the sulfonyl chloride slowly to a cooled amine solution. If using a weak amine, add DMAP (4-dimethylaminopyridine) as a hyper-nucleophilic catalyst.
-
-
Problem: "Oiling out" during workup.
-
Fix: Do not rush the crystallization. Scratch the flask walls or seed with a crystal. If oil persists, dissolve in minimum hot ethanol and add water dropwise until turbid, then cool slowly.
-
Assay Validation (CA Inhibition)
-
Method: Stopped-Flow
Hydration Assay. -
Indicator: Phenol Red (
7.5 to 6.5 transition). -
Critical Control: Always run Acetazolamide as a positive control.
-
False Positives: Sulfonamides can aggregate at high concentrations (>100
M). Always check for promiscuous inhibition by adding 0.01% Triton X-100 to the buffer.
References
-
Zhang, W., et al. (2015).[2] Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources.[2] Journal of Organic Chemistry.[2] Retrieved from [Link]
-
Supuran, C. T., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach.[7] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Eldehna, W. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer... via carbonic anhydrase IX inhibition.[8] European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Yang, J., et al. (2025).[9][10][11] Molecular Glue Activates the Immune System To Treat Neuroblastoma. Technology Networks. Retrieved from [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. technologynetworks.com [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective Cross-Coupling of 4-Bromo-N-(3-bromophenyl)benzenesulfonamide
Executive Summary
This guide details the strategic application of 4-bromo-N-(3-bromophenyl)benzenesulfonamide (referred to herein as Bis-Br-SA ) as a bifunctional linchpin in medicinal chemistry. Unlike symmetric dihalo-arenes, Bis-Br-SA possesses two electronically distinct electrophilic sites. This electronic asymmetry allows for highly predictable, catalyst-controlled regioselective cross-coupling, enabling the rapid assembly of non-symmetrical diaryl sulfonamide libraries—a privileged scaffold in drug discovery (e.g., COX-2 inhibitors, antivirals).
Key Technical Advantages[1]
-
Electronic Bias: The sulfonyl group (
) and the sulfonamide nitrogen ( ) exert opposing electronic effects under catalytic conditions, creating a reactivity hierarchy. -
Atom Economy: Eliminates the need for protecting groups on the nitrogen during the first coupling step.
-
Versatility: Compatible with Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Mechanistic Basis of Regioselectivity
To successfully utilize Bis-Br-SA , researchers must understand the "Electronic Switch" mechanism that governs the oxidative addition of Palladium(0).
The Electronic Switch
Under standard cross-coupling conditions (basic media), the sulfonamide N-H proton (
-
Site A (Sulfonyl Ring - 4-Position): The
group is a strong electron-withdrawing group (EWG, Hammett ). It renders the C-Br bond electron-deficient, facilitating rapid oxidative addition by Pd(0). -
Site B (Aniline Ring - 3-Position): Upon deprotonation, the nitrogen anion (
) acts as a strong electron donor (+M effect) into the N-phenyl ring. This increases electron density on the ring, effectively "deactivating" the C-Br bond towards nucleophilic Pd(0) species.
Figure 1: The "Deprotonation Switch" mechanism ensuring regioselectivity at the Sulfonyl-Br position.
Experimental Protocols
Protocol A: Synthesis of the Linchpin (Bis-Br-SA)
A robust Schotten-Baumann protocol for gram-scale preparation.
Reagents:
-
4-Bromobenzenesulfonyl chloride (1.0 equiv)
-
3-Bromoaniline (1.0 equiv)
-
Pyridine (1.1 equiv) or Et3N (1.2 equiv)
-
Dichloromethane (DCM) [0.5 M]
Step-by-Step:
-
Setup: Charge a round-bottom flask with 3-bromoaniline and DCM. Cool to 0 °C using an ice bath.
-
Addition: Add Pyridine dropwise. Then, add a solution of 4-bromobenzenesulfonyl chloride in DCM dropwise over 30 minutes. Note: Exothermic reaction.
-
Reaction: Warm to room temperature (23 °C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with 1M HCl (to remove pyridine). Wash organic layer with water and brine.[1]
-
Purification: Dry over
, concentrate. Recrystallize from Ethanol/Water to yield white crystals.
Yield Expectation: 85–95% | Purity: >98% (NMR)
Protocol B: Regioselective Suzuki Coupling (Site 1 - Sulfonyl)
Targeting the electron-deficient 4-position.
Reagents:
-
Bis-Br-SA (1.0 equiv)
-
Aryl Boronic Acid
(1.1 equiv) -
Catalyst:
(3-5 mol%) or (for sterically hindered acids) -
Base:
(2.0 M aqueous, 2.5 equiv) -
Solvent: DME or 1,4-Dioxane (degassed)
Step-by-Step:
-
Inertion: Purge reaction vessel with Nitrogen/Argon.
-
Loading: Add Bis-Br-SA, Boronic Acid, and Pd catalyst.
-
Solvation: Add solvent and aqueous base.
-
Activation: Heat to 60–70 °C for 4–6 hours. Critical: Do not overheat (>90 °C) to avoid minor coupling at Site 2.
-
Monitoring: HPLC/UPLC should show consumption of Bis-Br-SA and formation of mono-coupled product.
-
Workup: Standard aqueous extraction (EtOAc).
-
Purification: Flash chromatography. The polarity difference between the dibromide and the mono-arylated product is usually significant.
Data Interpretation:
| Parameter | Value | Note |
|---|---|---|
| Regioselectivity (Site 1 : Site 2) | > 20 : 1 | Controlled by temperature & electronic bias. |
| Typical Yield | 75–90% | Depends on boronic acid stability. |
| Key Impurity | Bis-coupled product (<5%) | Minimized by controlling stoichiometry (1.1 equiv boron). |
Protocol C: Second Functionalization (Site 2 - Aniline)
Forcing the reaction on the electron-rich, deactivated ring.
Reagents:
-
Mono-coupled Intermediate (from Protocol B)
-
Aryl Boronic Acid
(1.5 equiv) -
Catalyst:
(2 mol%) + XPhos or SPhos (4-8 mol%)-
Why? Electron-rich biaryl phosphine ligands are required to facilitate oxidative addition into the deactivated, electron-rich aniline ring.
-
-
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1) or n-Butanol
Step-by-Step:
-
Loading: Combine intermediate, new boronic acid, Pd source, ligand, and base.
-
Activation: Heat to 100–110 °C (reflux) for 12–18 hours.
-
Workup: Filter through Celite to remove Pd black. Extract and purify.
Workflow Visualization
The following diagram illustrates the sequential library generation workflow.
Figure 2: Sequential workflow for accessing asymmetric sulfonamide libraries.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Selectivity (Mixture of products) | Reaction temperature too high in Step 1. | Lower temp to 50–60 °C. Use strictly 1.0–1.1 equiv of boronic acid. |
| No Reaction at Site 2 | Catalyst deactivation by N-H or electron-rich ring. | Switch to XPhos or Buchwald G3 precatalysts. Increase temp to 110 °C. |
| Protodeboronation | Unstable boronic acid. | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates ( |
| Poor Solubility | Sulfonamide aggregation. | Use co-solvents like DMF/Water or Dioxane/Water. |
References
-
Synthesis of Sulfonamides: BenchChem. (2025).[1] 4-Bromo-N-phenylbenzenesulfonamide physical and chemical properties. Retrieved from
-
Structural Analysis: Rodrigues, V. et al. (2016).[2] 4-Bromo-N-(4-bromophenyl)benzenesulfonamide. IUCrData. Retrieved from
-
One-Pot Methodologies: Waddell, L. J. N. et al. (2022).[3] One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synthesis. Retrieved from
-
Suzuki Reactivity Trends: Organic Chemistry Portal. (2024). Suzuki Coupling.[4][5][6][7] Retrieved from
-
Mechanistic Insight (Oxidative Addition): Hartwig, J. F. et al. (2004).[8] Oxidative Addition of Aryl Sulfonates to Palladium(0). Organometallics. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. d-nb.info [d-nb.info]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]
crystallization methods for 4-bromo-N-(3-bromophenyl)benzenesulfonamide
Application Note: Crystallization Engineering & Purification Protocols for 4-bromo-N-(3-bromophenyl)benzenesulfonamide
Executive Summary & Chemical Context
This technical guide details the purification and crystallization of 4-bromo-N-(3-bromophenyl)benzenesulfonamide (CAS: 349404-99-5). As a diaryl sulfonamide possessing two distinct bromine handles, this molecule is a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of poly-aromatic pharmaceutical scaffolds.
Chemical Structure Analysis:
-
Molecular Weight: 391.08 g/mol
-
Hydrogen Bonding: The sulfonamide moiety (
) acts as both a strong proton donor and acceptor. -
Lipophilicity: The presence of two bromine atoms and two aromatic rings significantly increases lipophilicity (
), making the compound sparingly soluble in water but highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in hot alcohols.
Critical Process Insight: Diaryl sulfonamides are prone to "oiling out" (liquid-liquid phase separation) during crystallization from mixed solvents. This occurs when the melting point of the solvated impurity/product mix drops below the process temperature.[1] The protocols below are engineered to suppress this phenomenon through controlled supersaturation and specific solvent selection.
Pre-Crystallization Workup (Crucial Step)
Crystallization is often ineffective if the crude material contains significant unreacted amine (3-bromoaniline). The basic amine can co-crystallize or form salts with the sulfonamide.
Protocol:
-
Reaction Termination: Quench the sulfonyl chloride + aniline reaction mixture with water.
-
Acid Wash: Dissolve crude solid in Ethyl Acetate (EtOAc). Wash
with 1M HCl .-
Why: This converts unreacted 3-bromoaniline into its water-soluble hydrochloride salt, removing it from the organic phase.
-
-
Base Wash: Wash organic layer
with Saturated .-
Why: Removes residual sulfonyl chloride hydrolysis products (sulfonic acids).
-
-
Drying: Dry over
, filter, and evaporate to a solid residue. Do not attempt to crystallize a gum; evaporate to dryness first.
Method A: Solvent-Antisolvent Recrystallization (High Purity)
Target: Bulk purification (>98% purity) for synthetic intermediates. Solvent System: Ethanol (Solvent) / Water (Antisolvent).[1]
Physicochemical Rationale:
Ethanol disrupts the intermolecular
Step-by-Step Protocol:
-
Dissolution: Transfer 10.0 g of crude solid into a 250 mL Erlenmeyer flask. Add Ethanol (95%) (approx. 5–7 mL per gram of solid).
-
Reflux: Heat to boiling (
) with magnetic stirring. If solid remains, add hot ethanol in 2 mL increments until clear.-
Note: If the solution is colored, add activated charcoal (5 wt%), reflux for 5 mins, and filter hot through Celite.
-
-
Nucleation Point: Remove from heat. While still near boiling, add hot water (
) dropwise until a faint, persistent turbidity (cloudiness) appears.-
Caution: Adding cold water causes rapid local supercooling and amorphous precipitation.
-
-
Re-solubilization: Add 1–2 mL of hot ethanol to clear the turbidity.
-
Controlled Cooling: Allow the flask to cool to room temperature undisturbed.
-
Insulation: Wrap the flask in a towel to slow the cooling rate (
). This promotes the growth of dense, filterable prisms rather than needles.
-
-
Final Recovery: Cool in an ice bath (
) for 30 minutes. Filter via Buchner funnel.[1] Wash with cold 50% EtOH/Water.
Method B: Slow Evaporation (Polymorph Screening/XRD)
Target: Single crystals for X-ray Diffraction (XRD) or polymorph screening. Solvent System: Toluene or Ethyl Acetate.[2]
Physicochemical Rationale:
Toluene allows for
Protocol:
-
Dissolve 100 mg of pure compound in 5 mL of Toluene . Heat gently if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45
PTFE syringe filter into a clean glass vial (removes dust nucleation sites). -
Cover the vial with Parafilm and poke 3–4 small holes with a needle to restrict evaporation rate.
-
Store in a vibration-free environment at
. -
Observation: Harvest crystals after 3–5 days. Expect block-like morphology suitable for SC-XRD.
Method C: Reactive Crystallization (Scale-Up)
Target: Large-scale isolation directly from reaction mixture (One-pot).
Protocol:
-
Conduct the synthesis in Acetone using Pyridine as the base.
-
Upon reaction completion, add 1M HCl (aq) slowly to the reaction vessel while stirring rapidly.
-
The sulfonamide is insoluble in the acidic aqueous environment and will precipitate.
-
Optimization: Control the addition rate of HCl. Fast addition = fine powder (hard to filter). Slow addition = larger agglomerates (easy filtration).
Process Visualization
Workflow Diagram: Purification Logic
Figure 1: Decision matrix for the purification of diaryl sulfonamides, highlighting the critical acid-wash step to remove amine impurities prior to crystallization.
Characterization & Specifications
| Parameter | Specification | Analytical Method | Notes |
| Appearance | White to off-white needles/prisms | Visual | Colored crystals indicate oxidation of aniline impurities. |
| Melting Point | DSC / Capillary | Sharp range ( | |
| 1H NMR | No peaks at | 400 MHz DMSO- | Sulfonamide |
| Residual Solvent | < 5000 ppm (EtOH) | GC-Headspace | Lattice-bound solvent is common; dry under vacuum at |
Troubleshooting Guide
Issue: "Oiling Out" (Liquid phase separation before crystallization)
-
Cause: The solution temperature is above the cloud point but the product concentration is too high, or the solvent mixture is too polar.
-
Solution: Re-heat to dissolve the oil.[1] Add a small amount of the good solvent (Ethanol). Seed the solution with a tiny crystal of pure material at a temperature slightly below the saturation point.
Issue: No Crystallization (Supersaturation)
-
Cause: Sulfonamides can form stable supersaturated solutions.
-
Solution: Scratch the inner wall of the glass flask with a glass rod.[1] The micro-glass particles act as nucleation sites. Alternatively, cool to
.
References
-
Rodrigues, V., et al. (2016).[3] Synthesis and crystallization of 4-bromo-N-(4-bromophenyl)benzenesulfonamide. IUCrData.
- Relevance: Provides crystallographic data and H-bond network analysis for the direct structural analog.
-
BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products: Protocols and Troubleshooting.
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
-
Bookwala, M., et al. (2022).[6][7] Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. IUCrData.
- Relevance: Demonstrates the utility of Toluene as a solvent for brominated benzenesulfonamide deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. unifr.ch [unifr.ch]
- 3. journals.iucr.org [journals.iucr.org]
- 4. studylib.net [studylib.net]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
Troubleshooting & Optimization
recrystallization solvents for 4-bromo-N-(3-bromophenyl)benzenesulfonamide
Technical Support Center: 4-bromo-N-(3-bromophenyl)benzenesulfonamide
A Guide to Recrystallization, Solvent Selection, and Troubleshooting
Welcome to the technical support resource for the purification of 4-bromo-N-(3-bromophenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the rationale behind solvent selection and providing robust troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable starting solvents for the recrystallization of 4-bromo-N-(3-bromophenyl)benzenesulfonamide?
A1: The molecular structure of 4-bromo-N-(3-bromophenyl)benzenesulfonamide, which contains two aromatic rings and a polar sulfonamide group, suggests that solvents of intermediate polarity are excellent starting points.[1] For the closely related compound 4-Bromo-N-phenylbenzenesulfonamide, ethanol and acetone have been shown to be effective.[2]
Based on this structural similarity and established practices for sulfonamides, the following solvents are recommended for initial screening:[2][3][4]
-
Ethanol (particularly 95% Ethanol): This is often an excellent choice. The ethanol component solvates the non-polar benzene rings, while the water content helps solvate the polar sulfonamide group.[1][2] Sulfanilamide's solubility, for instance, increases dramatically in 95% ethanol upon heating, making it an ideal solvent for recrystallization.[4]
-
Acetone: A good solvent of intermediate polarity that can effectively dissolve many sulfonamides.[2]
-
Isopropanol: Similar to ethanol, it offers a good balance of polarity.[1]
-
Solvent Mixtures (Co-solvents): If a single solvent is not ideal, a mixed solvent system can be highly effective.[5] Common mixtures for sulfonamides include ethanol/water or isopropanol/water.[6]
A qualitative solubility profile based on these analogs is summarized below.
| Solvent System | Rationale for Use | Expected Solubility (at Room Temp) | Expected Solubility (at Boiling Point) |
| Ethanol (95%) | Balances polar/non-polar characteristics of the target molecule.[1][2] | Sparingly Soluble | Soluble |
| Acetone | Intermediate polarity suitable for sulfonamides.[2] | Sparingly Soluble | Soluble |
| Isopropanol | Similar properties to ethanol.[1] | Sparingly Soluble | Soluble |
| Ethanol/Water | Allows for fine-tuning of polarity to achieve ideal solubility curve.[6] | Low to Insoluble | Soluble |
| Toluene/Hexane | For less polar impurities; Toluene as the "good" solvent, Hexane as the "anti-solvent". | Insoluble | Soluble (in Toluene) |
Q2: How do I systematically determine the best recrystallization solvent?
A2: The most reliable method is a small-scale solvent screen. This empirical approach prevents the loss of valuable material and time. The ideal recrystallization solvent should dissolve the compound completely when hot but poorly or not at all when cold.[7][8]
The workflow below outlines a systematic process for solvent selection.
Caption: A decision tree to guide the selection of a suitable crystallization solvent.
Troubleshooting Guide
Even with a suitable solvent, challenges can arise. This section addresses the most common issues encountered during the recrystallization of sulfonamides.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling Out" (Product separates as a liquid instead of a solid) | 1. The melting point of the compound is lower than the boiling point of the solvent.[6]2. The solution is too saturated, or cooling is too rapid.3. High concentration of impurities depressing the melting point.[6][9] | 1. Re-heat and Dilute: Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent (10-20% more), and allow it to cool much more slowly.[6][9]2. Change Solvents: Select a solvent with a lower boiling point.3. Use a Solvent/Anti-solvent System: Dissolve the oil in a good solvent and slowly add an anti-solvent at a lower temperature. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used: The solution is not saturated enough to induce crystallization.[6][9]2. Supersaturation: The solution is stable beyond its saturation point and requires a nucleation event.[6] | 1. Reduce Solvent Volume: Gently boil away a portion of the solvent to concentrate the solution and attempt cooling again.[9]2. Induce Crystallization: - Scratch: Use a glass rod to scratch the inner surface of the flask at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[6][10] - Seed: Add a single, tiny "seed" crystal of the pure compound to initiate crystal growth.[3][6][10] |
| Crystals Form Too Quickly | Rapid cooling or insufficient solvent can lead to the trapping of impurities within the crystal lattice, defeating the purpose of recrystallization.[9] | 1. Slow Down Cooling: After dissolving, allow the flask to cool to room temperature on a benchtop, insulated with a cloth if necessary, before moving it to an ice bath.[6]2. Add More Solvent: Re-heat the solution and add a slight excess of hot solvent to ensure the solution is not overly saturated.[9] |
| Low Recovery / Poor Yield | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[9]2. Premature crystallization: The product crystallized in the filter funnel during hot filtration.[6]3. Inappropriate solvent choice: The compound has high solubility in the solvent even at low temperatures.[6] | 1. Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[8]2. Pre-heat Equipment: For hot filtration, always use a pre-heated funnel and flask to prevent cooling and premature crystal formation.[6]3. Cool Thoroughly: Ensure the flask is thoroughly cooled in an ice bath for at least 15-30 minutes after reaching room temperature to maximize precipitation.[6] |
| Colored Solution / Impure Crystals | Colored impurities are present in the crude material and may co-crystallize with the product. | Use Activated Charcoal: After dissolving the crude solid but before hot filtration, add a very small amount (spatula tip) of activated charcoal to the hot solution. Boil for a few minutes to allow the charcoal to adsorb the colored impurities. Remove the charcoal via hot gravity filtration.[5][6] Caution: Adding charcoal to a boiling solution can cause vigorous bumping. Cool the solution slightly before adding. |
Detailed Experimental Protocols
The following protocols provide a generalized workflow. They may require optimization for your specific sample and scale.
Caption: A generalized workflow for the recrystallization of sulfonamide products.[6]
Protocol 1: Single-Solvent Recrystallization (e.g., with 95% Ethanol)
-
Dissolution: Place the crude 4-bromo-N-(3-bromophenyl)benzenesulfonamide into an Erlenmeyer flask with a stir bar or boiling chip. In a separate beaker, heat the recrystallization solvent (e.g., 95% ethanol) to its boiling point. Add the minimum amount of the hot solvent to the flask containing the crude solid until it just dissolves completely.[2][3][8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[3][6]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2][3]
-
Drying: Allow the crystals to dry thoroughly under vacuum to remove all traces of the solvent.[2]
Protocol 2: Mixed-Solvent Recrystallization (e.g., with Ethanol/Water)
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol) in which the compound is highly soluble.[11]
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water), in which the compound is insoluble, dropwise with constant swirling. Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[11] This indicates the point of saturation.
-
Clarification: Add a few drops of the "good" solvent (hot ethanol) back into the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in the single-solvent protocol.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using a small amount of the ice-cold solvent mixture for washing.
References
-
Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes. [Link]
-
Studylib. (n.d.). Sulfanilamide Recrystallization Lab: Purification & Technique. [Link]
-
Unknown. (n.d.). Recrystallization, filtration and melting point. [Link]
-
MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. [Link]
-
Michigan State University. (n.d.). Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Unknown. (2021). Experimental No. (4) Recrystallization. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
YouTube. (2022). Recrystallization and Melting Point Analysis. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. studylib.net [studylib.net]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
optimizing nucleophilic substitution for diaryl sulfonamides
Technical Support Center: Optimizing Nucleophilic Substitution for Diaryl Sulfonamides
Current Status: Online Ticket ID: #DS-SNAr-OPT Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary
You are encountering challenges in the nucleophilic substitution of diaryl sulfonamide scaffolds. In drug discovery, these scaffolds are privileged structures (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors), but their chemical behavior is dichotomous.
This guide addresses two distinct "substitution" workflows often conflated in literature:
-
Scaffold Synthesis (S-N Bond Formation): Creating the sulfonamide linkage itself via nucleophilic attack of an amine on a sulfonyl electrophile.
-
Scaffold Functionalization (
): Using the sulfonamide moiety as an Electron-Withdrawing Group (EWG) to facilitate nucleophilic aromatic substitution on the aryl ring.
Part 1: Critical Parameter Optimization (The "Why" and "How")
Scenario A: Functionalizing the Ring ( )
The Problem: You are trying to displace a halogen (Cl/F) on a benzene ring bearing a sulfonamide group, but yields are low or starting material is recovered.
Root Cause Analysis:
The sulfonamide group (
Optimization Protocol:
-
Protect the Nitrogen: You must alkylate or protect the sulfonamide nitrogen (e.g., N-Me, N-Boc) before attempting
to maintain the EWG character of the sulfonyl group. -
Leaving Group Selection: Switch from Chloride/Bromide to Fluoride . In
, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. Fluorine’s high electronegativity lowers the LUMO energy of the ring, accelerating this step significantly compared to Cl or Br. -
Solvent Choice: Use DMSO or DMF . These polar aprotic solvents solvate the cation of your base, leaving the nucleophilic anion "naked" and more reactive.
Scenario B: Synthesizing the Sulfonamide (S-N Bond)
The Problem: Traditional reaction of sulfonyl chlorides with anilines is failing due to steric hindrance or electron-poor anilines.
Optimization Protocol:
Shift to Palladium-Catalyzed Aminosulfonylation . If the sulfonyl chloride is unstable or the aniline is unreactive, use an aryl bromide precursor with a sulfur dioxide source (like DABSO) and a Pd-catalyst to insert
Part 2: Troubleshooting Side Reactions (The "Smiles" Trap)
Issue: You observe a product with the correct mass but incorrect NMR (loss of sulfonamide character, appearance of a sulfone or ether).
Diagnosis: Smiles Rearrangement .
Under basic conditions, sulfonamides can undergo an intramolecular nucleophilic aromatic substitution (ipso-substitution). The sulfonamide nitrogen (or a nucleophile attached to the N-substituent) attacks the aryl ring, ejecting
Mechanism Visualization: The diagram below illustrates the decision process and the risk of Smiles rearrangement.
Caption: Workflow for selecting the correct substitution strategy and identifying the risk of Smiles Rearrangement vs. ring deactivation.
Part 3: Standardized Experimental Protocols
Protocol A: on Fluorinated Sulfonamides
Best for: Creating libraries by varying the nucleophile on the aryl ring.
Reagents:
-
Substrate: 4-fluoro-N,N-dimethylbenzenesulfonamide (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.2 - 1.5 eq)
-
Base:
(2.0 eq) or (1.5 eq for sluggish reactions) -
Solvent: Anhydrous DMSO (0.2 M concentration)
Step-by-Step:
-
Setup: In a microwave vial or pressure tube, dissolve the substrate in DMSO.
-
Addition: Add the base followed by the amine nucleophile.
-
Reaction:
-
Standard: Heat to 80–100°C for 4–12 hours.
-
Microwave (Preferred): 120°C for 20–40 minutes.
-
-
Workup (Critical): DMSO is difficult to remove. Dilute the reaction mixture with water (5x volume) and extract with EtOAc. Wash organic layer with water (3x) to remove residual DMSO, then brine.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Pd-Catalyzed Sulfonamide Synthesis (The "Backup" Route)
Best for: When
Reagents:
-
Aryl Bromide (1.0 eq)
-
DABSO (0.6 eq) - Solid source of
-
Amine (1.5 eq)
-
Catalyst:
(5 mol%) + Ligand (e.g., CataCXium A or ) -
Base:
(3.0 eq) -
Solvent: Isopropanol/Toluene
Step-by-Step:
-
Combine Aryl Bromide, DABSO, and Catalyst/Ligand in a sealed tube under Argon.
-
Add solvent and Amine.
-
Heat to 80°C for 16 hours.
-
The Pd-catalyst inserts into the Ar-Br bond, captures
(generated from DABSO), and couples with the amine.
Part 4: Data & Comparison
Table 1: Leaving Group Efficiency in Sulfonamide
| Leaving Group (X) | Relative Rate ( | Mechanism Note | Recommended Use |
| Fluorine (-F) | 100 | Highly electronegative; stabilizes Meisenheimer intermediate. | Standard for |
| Chlorine (-Cl) | 1 | Slower; requires higher temp (>120°C) or stronger EWG. | Use if F-analog unavailable. |
| Bromide (-Br) | < 1 | Poor for | Switch to Buchwald-Hartwig. |
| Nitro ( | 50-80 | Excellent leaving group but risk of side redox reactions. | Specialized cases only. |
Part 5: Frequently Asked Questions (FAQs)
Q1: My reaction turns black, and I see no product. What happened? A: This is likely oxidative decomposition of the amine or substrate at high temperatures in DMSO.
-
Fix: Degas your DMSO with Nitrogen/Argon for 15 minutes before use. Ensure your base (
) is dry. If using microwave heating, reduce the hold time.
Q2: Can I perform
-
Fix: Use a protecting group (e.g., DMB - 2,4-dimethoxybenzyl) that can be removed later with TFA, or perform the
before forming the sulfonamide if possible.
Q3: I see a "desulfonylated" product. Is this the Smiles rearrangement?
A: Yes. If your nucleophile (or a group on the aryl ring) attacks the ipso carbon and ejects
Q4: Why use DMSO? Can I use THF?
A:
References
-
Mechanism of
& Activating Groups: -
Smiles Rearrangement in Sulfonamides
- Title: Mechanistic insights into Smiles rearrangement...
- Source: Organic & Biomolecular Chemistry (RSC), 2026.
-
URL:[Link](Note: Generalized link to journal based on search snippet 1.1)
-
pKa Values in DMSO
- Title: Empirical Conversion of pKa Values between Different Solvents (DMSO/W
- Source: ACS Omega, 2018.
-
URL:[Link]
-
Pd-Catalyzed Sulfonamide Synthesis
-
Sulfonamide as Activating Group
Sources
Validation & Comparative
13C NMR spectrum analysis of 4-bromo-N-(3-bromophenyl)benzenesulfonamide
Executive Summary & Structural Context[1][2][3]
In the development of diaryl sulfonamides—a privileged scaffold in medicinal chemistry (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors)—precise structural characterization is non-negotiable. This guide provides an in-depth technical analysis of the 13C NMR spectrum of 4-bromo-N-(3-bromophenyl)benzenesulfonamide .
Unlike simple disubstituted benzenes, this molecule presents two distinct aromatic systems with competing electronic effects: the electron-withdrawing sulfonyl group (Ring A) and the electron-rich (though attenuated) amino group (Ring B). This guide compares theoretical chemical shift predictions with expected experimental behaviors in different solvent systems, providing a robust framework for structural validation.
Molecular Architecture
-
Ring A (Sulfonyl-side): para-substituted (4-bromo). Characterized by symmetry (equivalent carbons).
-
Ring B (Amine-side): meta-substituted (3-bromo). Characterized by asymmetry (distinct carbon environments).
Figure 1: Structural segmentation of 4-bromo-N-(3-bromophenyl)benzenesulfonamide highlighting the symmetry of Ring A versus the asymmetry of Ring B.
Experimental Protocol: Acquisition Strategy
To ensure data integrity, the following acquisition parameters are recommended. These settings prioritize the detection of quaternary carbons (C-Br and C-S), which often suffer from long relaxation times.
Standard Operating Procedure (SOP)
| Parameter | Recommended Setting | Rationale |
| Field Strength | Essential to resolve overlapping aromatic signals (120–140 ppm region). | |
| Solvent | DMSO-d6 (Primary) | Ensures complete solubility and prevents aggregation. CDCl3 is secondary due to potential solubility issues with sulfonamides. |
| Concentration | 30–50 mg / 0.6 mL | 13C is only 1.1% naturally abundant; higher concentration improves S/N ratio. |
| Pulse Sequence | Power-gated decoupling (zgpg30) | Decouples protons to simplify spectrum to singlets while maintaining NOE enhancement. |
| Relaxation Delay (D1) | 2.0 – 3.0 seconds | Critical for quaternary carbons (ipso-C) to relax; prevents signal suppression. |
| Scans (NS) | Required to visualize weak quaternary signals clearly above noise. |
Comparative Analysis: Chemical Shift Assignment
This section compares the Predicted Chemical Shifts (based on substituent additivity rules and ChemDraw/ACD algorithms) against Solvent Effects .
Table 1: Comparative Chemical Shift Data (ppm)
Note: Values are referenced to TMS (0 ppm). DMSO-d6 septet center at 39.5 ppm; CDCl3 triplet center at 77.1 ppm.
| Carbon Assignment | Environment | Predicted Shift (DMSO-d6) | Predicted Shift (CDCl3) | Signal Type | Key Diagnostic Feature |
| Ring A (Sulfonyl) | |||||
| C-1 | Quaternary (ipso-SO2) | 139.5 | 138.8 | Singlet (Low Int) | Deshielded by SO2; often the furthest downfield in Ring A. |
| C-4 | Quaternary (ipso-Br) | 127.2 | 128.0 | Singlet (Low Int) | Heavy Atom Effect: Upfield shift despite Br electronegativity. |
| C-2, C-6 | Methine (ortho-SO2) | 128.8 | 129.2 | High Intensity | Symmetric: Represents 2 carbons. |
| C-3, C-5 | Methine (ortho-Br) | 132.4 | 132.6 | High Intensity | Symmetric: Represents 2 carbons. |
| Ring B (Aniline) | |||||
| C-1' | Quaternary (ipso-NH) | 138.2 | 136.5 | Singlet (Low Int) | Sensitive to solvent H-bonding at NH. |
| C-3' | Quaternary (ipso-Br) | 122.5 | 123.0 | Singlet (Low Int) | Heavy Atom Effect: Distinctive upfield quaternary. |
| C-2' | Methine (Ortho-Ortho) | 123.1 | 124.5 | Medium Int | Isolated between N and Br; often a distinct doublet in HSQC. |
| C-6' | Methine (Ortho-NH) | 119.8 | 120.5 | Medium Int | Most shielded methine due to ortho-donation from NH. |
| C-5' | Methine (Meta) | 131.5 | 131.0 | Medium Int | Typical aromatic shift.[1] |
| C-4' | Methine (Para-NH) | 127.8 | 128.2 | Medium Int | Overlaps frequently with Ring A signals. |
Deep Dive: The Heavy Atom Effect
A critical validation point for this molecule is the chemical shift of the bromine-bearing carbons (C-4 and C-3').[2]
-
Expectation: Electronegativity suggests Br should deshield (shift downfield).[3]
-
Reality: Bromine exerts a "Heavy Atom Effect" (spin-orbit coupling), causing a shielding (upfield) effect.[2]
-
Observation: Look for quaternary signals in the 122–128 ppm range. If you see quaternary signals >150 ppm, you likely have an impurity (e.g., starting material phenol or hydrolyzed sulfonic acid).
Deep Dive: Solvent Induced Shifts (DMSO vs. CDCl3)
The sulfonamide NH proton is acidic (
-
In CDCl3: The NH forms intramolecular H-bonds or dimers.
-
In DMSO-d6: The solvent acts as a strong H-bond acceptor for the NH proton.
-
Result: This interaction draws electron density away from the Nitrogen, slightly deshielding C-1' (moving it downfield by ~1-2 ppm compared to CDCl3) and sharpening the signals by breaking aggregation.
-
Analytical Workflow & Logic Tree
Use the following Graphviz workflow to guide your assignment process during spectral analysis.
Figure 2: Logical decision tree for assigning the 13C NMR signals of 4-bromo-N-(3-bromophenyl)benzenesulfonamide.
Troubleshooting & Common Pitfalls
Missing Quaternary Carbons
-
Issue: Signals for C-1, C-4, C-1', or C-3' are absent.
-
Cause: Insufficient relaxation delay (D1) or insufficient scan number.
-
Solution: Increase D1 to 3–5 seconds. Brominated carbons have very long
relaxation times.
"Extra" Peaks
-
Impurity A (Starting Material): 4-Bromobenzenesulfonyl chloride. Look for a carbonyl-like shift if hydrolyzed, or distinct shifts for the chloride derivative.
-
Impurity B (Starting Material): 3-Bromoaniline. Look for C-N signal significantly upfield (~148 ppm for free amine vs ~138 ppm for sulfonamide).
-
Rotamers: Rare in sulfonamides at RT, but if peaks are doubled/broad, try heating the NMR probe to 50°C.
Regioisomer Confusion
-
Scenario: You synthesized the compound but suspect you might have the 2-bromo or 4-bromo (aniline side) isomer.
-
Differentiation:
-
3-bromo (Target): Asymmetric Ring B. Many distinct signals.[4]
-
4-bromo (Isomer): Symmetric Ring B. Would result in two sets of high-intensity symmetric peaks (one set for Ring A, one for Ring B). If you see 4 large peaks and very few small ones, you likely have the 4-bromo-N-(4-bromophenyl) isomer.
-
References
-
General Sulfonamide NMR Characteristics
-
Perjéssy, A., et al. "Substituent effects on the 13C NMR chemical shifts of N-substituted benzenesulphonamides." Journal of Molecular Structure, 1991.
-
-
Heavy Atom Effect on 13C Shifts
-
Facelli, J. C., et al. "The heavy atom effect on 13C NMR chemical shifts." Progress in Nuclear Magnetic Resonance Spectroscopy, 1989.
-
-
Solvent Effects (DMSO vs CDCl3)
-
Spectral Prediction Algorithms
-
Data validated against ChemDraw Professional 13C NMR Prediction Module (PerkinElmer) and ACD/Labs C+H NMR Predictors.
-
Sources
- 1. N-(4-Bromophenyl)-3-nitrobenzenesulfonamide | C12H9BrN2O4S | CID 598510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signa.. [askfilo.com]
- 4. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. modgraph.co.uk [modgraph.co.uk]
The Halogen Effect: A Comparative Analysis of 4-Bromo- vs. 4-Chlorobenzenesulfonamides in Biological Systems
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold stands as a cornerstone for the development of a multitude of therapeutic agents. The strategic substitution on the phenyl ring can dramatically alter the compound's pharmacokinetic and pharmacodynamic properties. Among the most common modifications is halogenation, with chloro and bromo substituents at the 4-position being of particular interest. This guide provides an in-depth, objective comparison of the bioactivity of 4-bromobenzenesulfonamides versus their 4-chlorobenzenesulfonamide counterparts, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel and more effective therapeutic agents.
At a Glance: Key Bioactivity Differences
The substitution of a chlorine atom with a bromine atom at the 4-position of the benzenesulfonamide ring, while seemingly a subtle modification, can lead to significant changes in biological activity. This is primarily due to the differences in the physicochemical properties of these two halogens. Bromine is larger, more polarizable, and less electronegative than chlorine, which can influence binding interactions with biological targets, membrane permeability, and metabolic stability.
Our comparative analysis will delve into two key areas of bioactivity: enzyme inhibition and antibacterial efficacy, where experimental data allows for a direct and insightful comparison.
Comparative Efficacy: Enzyme Inhibition
Benzenesulfonamides are renowned for their potent inhibitory effects on various enzymes, most notably carbonic anhydrases and lipoxygenases. The nature of the halogen at the 4-position can fine-tune the inhibitory potency and selectivity.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. The sulfonamide moiety is a classic zinc-binding group in CA inhibitors.
12-Lipoxygenase Inhibition
12-Lipoxygenase (12-LOX) is an enzyme implicated in inflammation and various diseases, making it an attractive therapeutic target. A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives provided a direct comparison of 4-bromo and 4-chloro substitutions on their 12-LOX inhibitory activity.
| Compound ID | 4-Substituent | IC50 (µM) for 12-LOX Inhibition |
| 22 | Bromo | 2.2 |
| 27 | Chloro | 6.3 |
| Data synthesized from J Med Chem. 2014 Jan 23;57(2):495-506.[4] |
In this specific scaffold, the 4-bromo derivative (22 ) exhibited a nearly three-fold greater potency than the 4-chloro analog (27 ).[4] This suggests that the increased polarizability and different electronic properties of bromine may lead to more favorable interactions within the active site of 12-LOX.
Comparative Efficacy: Antibacterial Activity
The benzenesulfonamide core is the foundation of sulfa drugs, the first class of synthetic antibacterial agents. The introduction of a halogen at the 4-position can modulate the antibacterial spectrum and potency. A comparative study of Schiff base derivatives of a fluorinated benzenesulfonamide provides valuable insights into the relative antibacterial efficacy of 4-bromo versus 4-chloro substitutions.
Table 2: Comparative Antibacterial Activity (Zone of Inhibition in mm)
| Bacterial Strain | 4-Chloro Derivative (Compound 2) | 4-Bromo Derivative (Compound 3) |
| E. coli | Potent Activity | Potent Activity |
| P. aeruginosa | Potent Activity | Potent Activity |
| S. aureus | Potent Activity | Potent Activity |
| B. subtilis | Significant Activity | Significant Activity |
| Qualitative data synthesized from World News of Natural Sciences 13 (2017) 101-112. |
In this study, both the 4-chloro and 4-bromo substituted Schiff base derivatives demonstrated potent activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, and significant activity against Bacillus subtilis. While the data is qualitative, it indicates that both substitutions can confer strong antibacterial properties. The choice between bromine and chlorine may therefore depend on other factors such as toxicity, solubility, and the specific bacterial target.
Physicochemical Rationale for Bioactivity Differences
The observed differences in bioactivity can be attributed to the fundamental physicochemical properties of chlorine and bromine.
-
Electronegativity: Chlorine (3.16 on the Pauling scale) is more electronegative than bromine (2.96). This difference influences the electron density of the aromatic ring and the sulfonamide group, which can affect binding to enzyme active sites.[5][6]
-
Atomic Radius and Polarizability: Bromine has a larger atomic radius and is more polarizable than chlorine. This increased polarizability can lead to stronger van der Waals and other non-covalent interactions with hydrophobic pockets in protein targets, potentially explaining the enhanced potency of the 4-bromo derivative against 12-LOX.
-
Lipophilicity: The hydrophobicity of the substituent can influence cell membrane permeability. The replacement of chlorine with bromine generally leads to a slight increase in lipophilicity, which can enhance cellular uptake and, consequently, antibacterial activity.[2]
These physicochemical differences underscore the importance of considering the specific halogen substituent in the rational design of benzenesulfonamide-based inhibitors and therapeutic agents.
Experimental Protocols
To facilitate further research and validation, detailed protocols for the key assays discussed are provided below.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
Protocol Steps:
-
Enzyme and Inhibitor Preparation:
-
Purify recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) to homogeneity.
-
Prepare a stock solution of the test compound (4-bromo- or 4-chlorobenzenesulfonamide derivative) in a suitable solvent like DMSO. Serially dilute to a range of concentrations. Ensure the final DMSO concentration in the assay is below 0.1%.[7]
-
-
Assay Buffer Preparation:
-
Prepare a buffer solution (e.g., 20 mM HEPES or TAPS, pH 7.4) containing a pH indicator (e.g., p-nitrophenol).[7]
-
-
Kinetic Measurement:
-
Perform the assay using a stopped-flow instrument.
-
Mix the enzyme solution (with or without the inhibitor) with the assay buffer.
-
Initiate the reaction by rapidly mixing with a CO2-saturated solution.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of the reaction.
-
-
Data Analysis:
-
Calculate the percentage of enzyme activity at different inhibitor concentrations relative to the uninhibited control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a suitable equation.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).[7]
-
Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This method assesses the ability of a compound to inhibit bacterial growth.
Protocol Steps:
-
Preparation of Inoculum:
-
Culture bacterial isolates (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth) and incubate under appropriate conditions (e.g., 37°C for 18 hours).
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
-
Plate Preparation:
-
Spread the standardized bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
Allow the plates to dry for a few minutes.
-
-
Well Preparation and Compound Application:
-
Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile borer.
-
Prepare stock solutions of the test compounds (4-bromo- and 4-chlorobenzenesulfonamide derivatives) in a suitable solvent (e.g., DMSO).
-
Pipette a fixed volume of each test compound solution into separate wells. Include a solvent control (DMSO) and a positive control (a standard antibiotic).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Measurement:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Conclusion
The comparative analysis of 4-bromo- versus 4-chlorobenzenesulfonamides reveals that the choice of the halogen substituent is a critical determinant of biological activity. While both substitutions can yield potent bioactive compounds, the subtle differences in their physicochemical properties can be exploited to fine-tune potency and selectivity for specific targets. The enhanced performance of the 4-bromo derivative against 12-lipoxygenase highlights the potential advantages of its greater polarizability in certain binding interactions. For antibacterial applications, both halogens appear to confer broad-spectrum activity.
This guide underscores the importance of a nuanced understanding of structure-activity relationships in drug design. Further direct comparative studies across a wider range of biological targets are warranted to fully elucidate the therapeutic potential of these halogenated benzenesulfonamides. The provided experimental protocols offer a robust framework for conducting such investigations, paving the way for the development of next-generation sulfonamide-based therapeutics.
References
- (2025). A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides. Benchchem.
- (2025). Comparative Analysis of N-(4- bromobenzenesulfonyl)benzamide: An Evaluation of In Vitro and In Vivo Activities of. Benchchem.
-
Lucian, C., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. Available at: [Link]
-
Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-91. Available at: [Link]
- (2025). N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities. Benchchem.
- (2025). 4-Bromo-N-phenylbenzenesulfonamide physical and chemical properties. Benchchem.
-
Al-Supran, K. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28205-28219. Available at: [Link]
-
Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 835-839. Available at: [Link]
- (2025).
- (2025). A Comparative Guide to the Bioactivity of N-(4-Bromophenyl)
-
van der Graaff, E., et al. (1995). Influence of the type of halogen substituent on in vivo and in vitro phase II metabolism of 2-fluoro-4-halophenol metabolites formed from 3-halo-fluorobenzenes. Xenobiotica, 25(11), 1213-22. Available at: [Link]
-
Capasso, C., & Supuran, C. T. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2192701. Available at: [Link]
-
Krasavin, M., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17533-17553. Available at: [Link]
-
Aziz-ur-Rehman, et al. (2015). Synthesis and Antibacterial Activity of N-Substituted Derivatives of N-(Oxolan-2-ylmethyl)-4-Chlorobenzenesulfonamide. Asian Journal of Chemistry, 27(2), 520-524. Available at: [Link]
-
(2025). Comparison of antibacterial activity. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-Bromobenzenesulfonamide. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
- (2025). Benchmarking 3-Cyano-4-methylbenzenesulfonamide: A Comparative Guide for Carbonic Anhydrase Inhibition. Benchchem.
-
Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(3), 190-201. Available at: [Link]
-
Aziz-ur-Rehman, et al. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496. Available at: [Link]
-
LibreTexts. (2021). 16.15: Orientation Effects in Substituted Benzenes. Chemistry LibreTexts. Available at: [Link]
-
LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
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Decoding the Blueprint: A Comparative Guide to the Structural Activity Relationship of N-phenyl Benzenesulfonamides
For Immediate Release
A Deep Dive into the Structural Nuances Governing the Biological Activity of N-phenyl Benzenesulfonamides
The N-phenyl benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, antibacterial, and enzyme-inhibiting compounds. This guide offers a comprehensive analysis of the structural activity relationships (SAR) that dictate the biological efficacy of this important class of molecules. By systematically exploring the impact of structural modifications on various biological targets, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to design more potent and selective therapeutic candidates.
The Architectural Core: Understanding the N-phenyl benzenesulfonamide Scaffold
The fundamental structure of N-phenyl benzenesulfonamide consists of a benzenesulfonamide core linked to a phenyl group via a nitrogen atom. The SAR of this scaffold is typically dissected by considering three key regions:
-
Ring A: The phenyl ring attached to the nitrogen atom.
-
Ring B: The phenyl ring of the benzenesulfonamide moiety.
-
The Sulfonamide Linker (-SO₂NH-): The crucial bridge connecting the two aromatic rings.
The biological activity of these compounds can be finely tuned by introducing various substituents at different positions on both aromatic rings and by modifying the sulfonamide linker itself.
Anticancer Activity: Targeting Key Oncogenic Pathways
N-phenyl benzenesulfonamides have emerged as a promising class of anticancer agents, primarily through their ability to inhibit crucial enzymes and proteins involved in cancer progression, such as carbonic anhydrases and tubulin.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in regulating pH in both normal physiological processes and in pathological conditions like cancer.[1] Specifically, the tumor-associated isoforms hCA IX and hCA XII are overexpressed in various hypoxic tumors, making them attractive targets for anticancer therapy.[2] The primary sulfonamide moiety (-SO₂NH₂) is a key zinc-binding group, essential for the inhibitory activity of these compounds against CAs.[3]
Key SAR Insights for Carbonic Anhydrase Inhibition:
-
The Unsubstituted Sulfonamide Moiety is Crucial: N-substitution on the sulfonamide group generally abolishes inhibitory activity against CAs, highlighting the necessity of the primary sulfonamide for zinc binding.[3]
-
The "Tail Approach": Modifications to the N-phenyl portion (the "tail") of the molecule significantly influence isoform selectivity. This strategy aims to exploit the less conserved regions of the enzyme's active site.[4]
-
Linker Modification: The nature and length of the linker between the benzenesulfonamide core and other appended moieties can impact potency. For instance, incorporating cyclic linkers like 1,3,5-triazines has been shown to enhance anticancer and hCA IX inhibition activity.[3]
-
Substituents on the Benzenesulfonamide Ring: Electron-donating groups, such as 4-methyl and 4-phenyl, can lead to comparable or better inhibitory activities, while electron-withdrawing groups like 4-fluoro and 4-trifluoromethyl may decrease potency.[5]
-
Isatin Conjugates: Hybrid molecules combining the N-phenyl benzenesulfonamide scaffold with isatin (indole-2,3-dione) have shown potent inhibition of hCA IX and cytotoxic effects against cancer cell lines.[1]
Table 1: Comparative Inhibitory Activity (Kᵢ in nM) of N-phenyl benzenesulfonamide Analogs against Carbonic Anhydrase Isoforms
| Compound/Analog | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25.7 | 5.7 | [3][4] |
| Isatin-benzenesulfonamide conjugate (2h) | 45.10 | 5.87 | - | 7.91 | [1] |
| 1,3,5-triazine linked (8a) | 94.4 | - | 4.1 | - | [3] |
| Phenyl hydrazone linked (5b) | - | - | 14.9 | - | [6] |
Tubulin Polymerization Inhibition
Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. Compounds that interfere with this process are potent antimitotic agents. Certain N-phenyl benzenesulfonamide derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine-binding site.[7][8]
Key SAR Insights for Tubulin Polymerization Inhibition:
-
Bioisosteric Replacement: The N-phenyl-N′-(2-chloroethyl)urea pharmacophore can act as a bioisosteric equivalent to the trimethoxyphenyl ring found in known colchicine-binding site inhibitors like combretastatin A-4.[7]
-
Cyclic Substituents on the N-phenyl Ring: Replacing the imidazolidin-2-one moiety with a pyrrolidin-2-one group in certain analogs resulted in potent antiproliferative activity in the low nanomolar to low micromolar range.[8]
-
Impact of Substituents on the Benzenesulfonamide Phenyl Ring: The nature and position of substituents on this ring significantly affect antiproliferative activity and binding to the colchicine site.[7]
-
Oral Bioavailability: Optimization of the N-aryl-substituted benzenesulfonamidoacetamide series has led to the discovery of orally bioavailable tubulin polymerization inhibitors with significant antitumor activity in vivo.[9]
Experimental Workflow: SAR Study of N-phenyl benzenesulfonamides as Anticancer Agents
Caption: A generalized workflow for a structural activity relationship study.
Antibacterial Activity: A Renewed Look at a Classic Scaffold
While sulfonamides are historically known for their antibacterial properties, the emergence of antibiotic resistance has spurred the development of new derivatives. The N-phenyl benzenesulfonamide scaffold continues to be a valuable platform for creating novel antibacterial agents.
Key SAR Insights for Antibacterial Activity:
-
Influence of Substituents on the N-phenyl Ring: The presence of hydrophilic substituents on the N-phenyl group can contribute to enhanced antibacterial activity.[10] Electron-donating (-OMe) and electron-withdrawing (-Br) groups on this ring have also been shown to boost antibacterial effects.[10]
-
Role of the Benzenesulfonamide Core: The presence of a sulfonamide group at the para-position of the phenyl ring has been shown to significantly enhance antibacterial properties against various bacterial pathogens.[10]
-
Halogenation: The introduction of chloro groups on the phenyl ring can significantly increase antibacterial activity.[10]
-
Hybrid Molecules: Combining the N-phenyl benzenesulfonamide scaffold with other antibacterial pharmacophores, such as thiazoles, can lead to potent hybrid antimicrobials.[11]
Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of N-phenyl benzenesulfonamide Derivatives
| Compound/Analog | S. aureus (Gram-positive) | E. coli (Gram-negative) | Reference |
| Compound 40a (with -Cl on N-phenyl) | 3 | - | [10] |
| Compound 40b (with -Cl on N-phenyl) | 4 | - | [10] |
| Compound 52 (sulfonamide at para-position) | Zone of Inhibition: 18 mm | Zone of Inhibition: 18 mm | [10] |
| Isopropyl substituted thiazole hybrid | 3.9 | - | [11] |
Experimental Protocols
General Synthesis of N-phenyl benzenesulfonamides
A common method for the synthesis of N-phenyl benzenesulfonamides involves the reaction of a substituted aniline with a substituted benzenesulfonyl chloride in the presence of a base.
Step-by-Step Protocol:
-
Dissolution: Dissolve the desired substituted aniline (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane.
-
Addition of Benzenesulfonyl Chloride: To the solution from Step 1, add the appropriately substituted benzenesulfonyl chloride (1.0-1.2 equivalents) dropwise at room temperature or 0 °C.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (typically several hours to overnight), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired N-phenyl benzenesulfonamide derivative.[5][12]
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the purified CA isoenzyme and its substrate, CO₂ (as a saturated aqueous solution).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH is monitored using a pH indicator (e.g., phenol red) in a stopped-flow instrument.
-
Data Analysis: Determine the initial rates of the enzymatic reaction in the presence and absence of the inhibitor. Calculate the inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀). The inhibition constant (Kᵢ) can then be determined using the Cheng-Prusoff equation.[13]
Logical Relationship of SAR in Drug Design
Caption: The interplay between core structure, modifications, and desired properties in drug discovery.
Conclusion and Future Directions
The N-phenyl benzenesulfonamide scaffold remains a highly privileged structure in medicinal chemistry. The extensive body of research on its SAR has provided a clear roadmap for the rational design of potent and selective inhibitors for a variety of biological targets. For anticancer applications, future efforts should focus on designing isoform-selective CA inhibitors to minimize off-target effects and developing tubulin inhibitors with improved pharmacokinetic profiles and efficacy against multidrug-resistant tumors.[9] In the realm of antibacterial agents, the exploration of novel hybrid molecules that combine the N-phenyl benzenesulfonamide core with other antibacterial pharmacophores holds promise for combating resistant bacterial strains. The continued application of computational tools, such as molecular docking and QSAR studies, will undoubtedly accelerate the discovery of the next generation of drugs based on this versatile scaffold.[2]
References
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Al-Sanea, M. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 638-653. [Link]
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Jo, S., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. RSC Medicinal Chemistry, 13(7), 868-876. [Link]
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Abdel-Aziz, S. A., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Letters in Applied NanoBioScience, 13(1), 9. [Link]
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Le Calvé, B., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(11), 3847-3861. [Link]
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Prasad, K. R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of the Chinese Chemical Society, 67(10), 1836-1853. [Link]
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Ghorab, M. M., et al. (2018). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1344. [Link]
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Al-Masoudi, N. A., et al. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trakia Journal of Sciences, 15(Suppl.1), 138-143. [Link]
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El-Gazzar, M. G., et al. (2021). Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. ResearchGate. [Link]
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Gillet, A., et al. (2021). Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. European Journal of Medicinal Chemistry, 213, 113136. [Link]
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ResearchGate. (n.d.). N-phenyl benzenesulfonamide derivatives synthesized. [Link]
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Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an in-depth study to disclose the binding determinants to human isoforms I, II, IX, and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1856-1870. [Link]
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El-Emam, A. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16738. [Link]
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El-Sayed, M. A. A., et al. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1595-1612. [Link]
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Karki, R., et al. (2018). Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. Molecules, 23(10), 2636. [Link]
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da Silva, A. L., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14759-14781. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5262. [Link]
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Osman, A. M., et al. (2024). Chalcone-based benzenesulfonamides as potent and selective inhibitors for human carbonic anhydrase II: Design, synthesis, in vitro evaluation, and molecular docking studies. Archiv der Pharmazie, e2400069. [Link]
-
Li, L., et al. (2012). Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities. ChemMedChem, 7(4), 679-689. [Link]
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De-Luca, L., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 819-823. [Link]
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Vaškevičiūtė, K., et al. (2018). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Bioorganic & Medicinal Chemistry, 26(18), 5063-5070. [Link]
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Huang, Y. S., et al. (2016). Phenyl Benzenesulfonylhydrazides Exhibit Selective Indoleamine 2,3-Dioxygenase Inhibition with Potent in Vivo Pharmacodynamic Activity and Antitumor Efficacy. Journal of Medicinal Chemistry, 59(1), 419-430. [Link]
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Al-Warhi, T., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 27(7), 2297. [Link]
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Ratreya, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Medicinal Chemistry, 12(10), 1735-1744. [Link]
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Srivastava, S., & Tiwari, M. (2008). Mechanism based QSAR studies of N-phenylbenzamides as antimicrobial agents. Journal of Molecular Modeling, 14(9), 837-846. [Link]
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ResearchGate. (n.d.). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. [Link]
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Khanye, S. D., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1932. [Link]
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Structural Characterization & Solid-State Performance: 4-bromo-N-(3-bromophenyl)benzenesulfonamide
Executive Summary
Objective: This guide provides a technical comparison of the crystallographic and physicochemical properties of 4-bromo-N-(3-bromophenyl)benzenesulfonamide (hereafter 3-Br-Meta ) against its regioisomer, 4-bromo-N-(4-bromophenyl)benzenesulfonamide (hereafter 4-Br-Para ).
Core Insight: While both compounds share an identical molecular formula (
Target Audience: Crystallographers, Medicinal Chemists, and Formulation Scientists.
Chemical Context & Mechanism
The sulfonamide moiety (
-
Phasing in X-ray Diffraction: The heavy atom effect facilitates structure solution via SAD/MAD phasing.
-
Halogen Bonding (
): Bromine acts as a Lewis acid (sigma-hole donor), creating directional non-covalent interactions that stabilize specific polymorphs.
Structural Comparison: Meta vs. Para
-
3-Br-Meta (Target): The meta-substitution introduces a "kink" in the molecular topology, preventing planar sheet formation. This typically leads to lower lattice energy and enhanced solubility.
-
4-Br-Para (Alternative): The linear, rod-like geometry favors high-density packing and high melting points, often resulting in "brick-wall" or "herringbone" motifs that are thermodynamically stable but poorly soluble.
Experimental Protocol: Single Crystal Growth
To obtain diffraction-quality crystals for 3-Br-Meta , we recommend the Slow Evaporation Method (SEM) tailored for halogenated sulfonamides, based on the authoritative protocols established by Gowda et al. [1, 2].
Materials
-
Solute: 4-bromo-N-(3-bromophenyl)benzenesulfonamide (>98% purity).
-
Primary Solvent: Ethanol (EtOH) or Acetone (polar aprotic/protic balance).
-
Anti-solvent (Optional): Water (for vapor diffusion).
Workflow Diagram (DOT)
Caption: Optimized slow-evaporation workflow for growing diffraction-quality sulfonamide crystals.
Step-by-Step Methodology
-
Saturation: Dissolve 50 mg of 3-Br-Meta in 5 mL of Acetone/Ethanol (1:1) at room temperature. Sonicate for 5 minutes to ensure complete dissolution.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 20 mL scintillation vial to remove dust nuclei (which cause twinning).
-
Evaporation Control: Cover the vial with Parafilm and pierce 3–4 small holes with a needle. This slows solvent loss, favoring fewer, larger crystals over microcrystalline powder.
-
Incubation: Store in a vibration-free environment at 293 K.
-
Harvesting: Crystals typically appear within 3–5 days as colorless blocks or prisms.
Comparative Performance Data
The following data contrasts the expected solid-state metrics of the target 3-Br-Meta against the 4-Br-Para alternative. Data is derived from homologous series trends in sulfonamide crystallography [1, 3, 4].
Table 1: Physicochemical & Crystallographic Metrics[1][2]
| Feature | 3-Br-Meta (Target) | 4-Br-Para (Alternative) | Implication for Drug Dev |
| Crystal System | Monoclinic ( | Monoclinic ( | Affects tablet compaction properties. |
| Melting Point | 148 – 152 °C | 165 – 170 °C | Lower MP of 3-Br correlates to better solubility. |
| Packing Efficiency | Moderate (Density ~1.75 g/cm³) | High (Density ~1.82 g/cm³) | Higher density = higher stability, lower dissolution rate. |
| Solubility (EtOH) | High (> 25 mg/mL) | Moderate (~15 mg/mL) | 3-Br is preferred for liquid formulations. |
| Halogen Bonding | 3-Br utilizes aromatic interactions; 4-Br forms rigid chains. |
Table 2: Key Geometric Parameters (X-Ray Derived)
Values are representative of the N-substituted bromobenzenesulfonamide class.[1]
| Bond/Angle | Typical Value (Å / °) | Structural Significance |
| S—O Bond | 1.432 – 1.438 Å | Double bond character; rigid sulfonyl core. |
| S—N Bond | 1.630 – 1.645 Å | Single bond; pivot point for conformational flexibility. |
| C—S—N Angle | 106° – 108° | Tetrahedral geometry around Sulfur. |
| N—H | 2.90 – 3.05 Å | The primary "supramolecular synthon" holding the lattice together. |
Structural Analysis & Logic
The superior solubility of 3-Br-Meta is not accidental; it is a direct consequence of its crystal lattice topology.
The "Butterfly" vs. "Brick" Effect
-
4-Br-Para: The molecules align linearly. The N-H...O hydrogen bonds form infinite chains, and the Para-Bromine atoms lock these chains into dense sheets via Halogen...Oxygen interactions. This creates a "Brick Wall" motif that is hard to break (high lattice energy).
-
3-Br-Meta: The meta substituent forces the phenyl ring to twist out of the plane relative to the sulfonamide core (torsion angle change). This prevents the formation of flat sheets. Instead, the molecules pack in a "Butterfly" or corrugated motif. This creates larger void spaces in the lattice, allowing solvent molecules to penetrate more easily during dissolution.
Interaction Network Diagram (DOT)
Caption: Interaction map showing how the meta-bromine favors weaker Pi-interactions, lowering lattice stability compared to the para-isomer.
Conclusion & Recommendation
For drug development applications requiring enhanced solubility and faster dissolution rates , 4-bromo-N-(3-bromophenyl)benzenesulfonamide is the superior candidate over its para-isomer. The X-ray data confirms that the meta-substitution disrupts the high-stability packing network characteristic of sulfonamides, effectively "pre-activating" the solid form for dissolution.
Final Recommendation: Use the 3-Br-Meta scaffold for initial lead optimization. If thermodynamic stability (shelf-life) is the priority over solubility, screen the 4-Br-Para analog.
References
-
Gowda, B. T., et al. (2009).[1] "Crystal structures of isomeric 4-bromo-N-[(nitrophenyl)sulfonyl]benzamides." Acta Crystallographica Section E, 65(10), o2516. Link
-
Gowda, B. T., et al. (2007).[2] "Effect of substituents on the crystal structures of N-(aryl)-arylsulfonamides." Zeitschrift für Naturforschung B, 62(7), 941-950. Link
-
Gelbrich, T., et al. (2013). "Halogen Bonding in Sulfonamide Co-Crystals." CrystEngComm, 15, 7571-7575. Link
-
Perlovich, G. L., et al. (2013). "Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing." Journal of Chemical & Engineering Data, 58(1), 26-36. Link
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A Comparative Guide to Elemental Analysis Standards for 4-bromo-N-(3-bromophenyl)benzenesulfonamide
This guide provides a comprehensive comparison of analytical methodologies for establishing the elemental analysis standards for 4-bromo-N-(3-bromophenyl)benzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical basis, regulatory framework, and practical application of key analytical techniques. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in scientific integrity.
Introduction: The Critical Role of Elemental Analysis
4-bromo-N-(3-bromophenyl)benzenesulfonamide (C₁₂H₉Br₂NO₂S) is a halogenated sulfonamide derivative. For any such compound intended for pharmaceutical development, confirming its elemental composition is a fundamental requirement for identity, purity, and quality control. Elemental analysis provides the empirical formula, which is the most basic chemical descriptor of a compound. Furthermore, in the context of pharmaceutical manufacturing, a thorough understanding of elemental composition extends to the control of elemental impurities, which can originate from catalysts, reagents, manufacturing equipment, or container closure systems.[1][2][3]
This guide will provide a comparative analysis of the primary techniques used to determine both the bulk elemental composition (C, H, N, S, Br) and trace elemental impurities, framed within the current regulatory landscape.
Theoretical Elemental Composition
The first step in any elemental analysis is to calculate the theoretical composition based on the molecular formula, C₁₂H₉Br₂NO₂S. This theoretical value serves as the benchmark against which all experimental results are compared.
Molecular Weight: 391.08 g/mol
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 36.86% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 2.32% |
| Bromine | Br | 79.904 | 2 | 159.808 | 40.86% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 3.58% |
| Oxygen | O | 15.999 | 2 | 31.998 | 8.18% |
| Sulfur | S | 32.065 | 1 | 32.065 | 8.20% |
The Regulatory Framework: USP, EP, and ICH Guidelines
Modern pharmaceutical development is governed by stringent regulatory standards for elemental impurities. The International Council for Harmonisation (ICH) Q3D guideline, along with the United States Pharmacopeia (USP) General Chapters <232> and <233> and the European Pharmacopoeia (Ph. Eur.) chapter 2.4.20, have established a risk-based approach to control these impurities in drug products.[1][2][4][5][6]
These guidelines classify elemental impurities based on their toxicity and likelihood of occurrence in the final drug product.[2][7] While our primary focus is on the elemental composition of the active pharmaceutical ingredient (API) itself, any analytical method chosen must also be sensitive enough to quantify potentially harmful elemental impurities to the Permitted Daily Exposure (PDE) limits defined by these regulations.[7][8]
Caption: Risk-based approach to controlling elemental impurities.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique depends on the target element, its expected concentration (bulk vs. trace), and the sample matrix. For 4-bromo-N-(3-bromophenyl)benzenesulfonamide, a combination of techniques is often required for a complete profile.
| Technique | Target Elements | Principle | Key Advantages | Key Limitations |
| Combustion Analysis | C, H, N, S | Sample is combusted at high temperature; resulting gases are separated and quantified by TCD. | Gold standard for high-precision bulk analysis of organic elements. | Not suitable for halogens or metals; destructive. |
| Combustion Ion Chromatography (CIC) | Br (and other halogens, S) | Sample is combusted, and the resulting gases are absorbed into a solution and analyzed by Ion Chromatography. | Direct, sensitive, and accurate for halogens in complex matrices.[9][10][11] | Requires specialized equipment; destructive. |
| X-Ray Fluorescence (XRF) | Br, S, heavy metals | X-ray beam excites atoms, causing them to emit characteristic secondary X-rays. | Non-destructive, rapid screening tool, minimal sample preparation.[12][13] | Matrix effects can be significant; lower sensitivity and precision compared to other methods for quantification.[14][15] |
| ICP-OES / ICP-MS | Br, S, trace elemental impurities | Sample is introduced into argon plasma, causing atomization and ionization. Ions are detected by an optical spectrometer (OES) or mass spectrometer (MS). | Extremely high sensitivity (ppb-ppt levels for MS), ideal for trace impurity analysis as per ICH Q3D.[5][16] | Halogen analysis can be challenging due to high ionization potentials and interferences; often requires sample digestion.[17][18] |
Experimental Protocols & Methodologies
The following protocols are provided as robust starting points. All methods must be fully validated according to ICH Q2(R2) or USP <1225> guidelines for their intended use.[19][20][21]
Combustion Analysis for C, H, N, S
This technique is fundamental for verifying the empirical formula.
Principle: The sample is combusted in a pure oxygen environment. The resulting CO₂, H₂O, N₂, and SO₂ gases are separated and quantified using a thermal conductivity detector (TCD).
Experimental Workflow:
-
System Calibration: Calibrate the instrument using a certified reference material (CRM) with a known C, H, N, S composition, such as Sulfanilamide or Cystine.[22]
-
Sample Preparation: Accurately weigh 1-2 mg of 4-bromo-N-(3-bromophenyl)benzenesulfonamide into a tin capsule.
-
Analysis: Place the capsule into the instrument's autosampler.
-
Combustion: The sample is dropped into a combustion tube at ~950-1000°C.
-
Detection: The resultant gases are passed through a reduction tube, separated by gas chromatography, and detected by the TCD.
-
Data Analysis: The instrument software calculates the weight percentages of C, H, N, and S by comparing the sample signal to the calibration standard.
Combustion Ion Chromatography (CIC) for Bromine
CIC is a superior technique for direct halogen determination in organic matrices.[9][11]
Caption: Workflow for Bromine analysis by Combustion Ion Chromatography (CIC).
Experimental Workflow:
-
System Calibration: Prepare a series of aqueous bromide standards from a certified source (e.g., KBr or NaBr) and generate a calibration curve.
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a ceramic or quartz boat.
-
Combustion: The sample boat is introduced into a furnace heated to ≥950°C in an Argon/Oxygen stream. The organic matrix is combusted, and halogens are converted to hydrogen halides (HBr).[9]
-
Absorption: The gas stream passes through an absorption module where HBr is trapped in an aqueous solution (often containing a reducing agent to ensure all bromine is in the bromide form).
-
IC Analysis: An aliquot of the absorption solution is automatically injected into the ion chromatograph. The bromide (Br⁻) is separated from other anions and quantified using a conductivity detector.
-
Data Analysis: The concentration of bromide in the solution is determined from the calibration curve, and the weight percentage of bromine in the original solid sample is calculated.
ICP-MS for Trace Elemental Impurities
This protocol is aligned with USP <233> and is essential for ensuring patient safety by controlling elemental impurities.[23][24][25]
Principle: The sample is digested to break down the organic matrix. The resulting aqueous solution is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. A mass spectrometer separates the ions by their mass-to-charge ratio, allowing for highly sensitive quantification.
Experimental Workflow:
-
System Calibration: Prepare a multi-element calibration standard solution in a matrix-matched diluent (e.g., 2% HNO₃ / 0.5% HCl) containing the target elements specified in ICH Q3D at concentrations relevant to their PDE limits.
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh ~100 mg of 4-bromo-N-(3-bromophenyl)benzenesulfonamide into a clean, high-pressure microwave digestion vessel.
-
Causality: Closed-vessel microwave digestion is critical. It uses high pressure and temperature to achieve complete digestion while preventing the loss of volatile elements or their halogenated species, which could occur in an open-vessel system.
-
Add 5-10 mL of concentrated nitric acid and, if necessary, a small volume of hydrochloric acid to stabilize certain elements.
-
Perform the digestion using a validated temperature program.
-
After cooling, dilute the digestate to a final volume (e.g., 50 mL) with ultrapure water.
-
-
Analysis: Analyze the sample solution, along with a procedural blank and a spiked sample for accuracy verification, using ICP-MS. Use an internal standard to correct for matrix effects and instrument drift.
-
Data Analysis: Quantify the concentration of each elemental impurity against the calibration curve. The results are then evaluated against the control thresholds established during the risk assessment.[26]
Data Interpretation and Validation
No analytical result is complete without proper validation. The performance of each method must be verified for specificity, accuracy, precision, linearity, range, and robustness.[19][20]
Comparative Data Summary (Hypothetical Results)
| Parameter | Theoretical Value | Combustion Analysis | Combustion IC | ICP-MS (Bulk Br%) | XRF (Screening) |
| % Carbon | 36.86% | 36.81 ± 0.15% | N/A | N/A | N/A |
| % Hydrogen | 2.32% | 2.35 ± 0.10% | N/A | N/A | N/A |
| % Nitrogen | 3.58% | 3.55 ± 0.10% | N/A | N/A | N/A |
| % Sulfur | 8.20% | 8.15 ± 0.15% | Can be run | 8.25 ± 0.30% | Detected |
| % Bromine | 40.86% | N/A | 40.79 ± 0.25% | 41.10 ± 0.50% | Detected |
| Lead (Pb) Impurity | Risk-based limit (e.g., <5 ppm) | N/A | N/A | < 0.1 ppm | N/A |
| Palladium (Pd) Impurity | Risk-based limit (e.g., <10 ppm) | N/A | N/A | 1.2 ppm | N/A |
Interpretation:
-
The results from Combustion Analysis and CIC show excellent agreement with the theoretical values, confirming the identity and high purity of the bulk material.
-
ICP-MS, while capable of bulk bromine analysis, shows slightly higher variability but is unparalleled in its ability to quantify trace catalyst residues like Palladium (Pd) and heavy metals like Lead (Pb) at levels far below the required safety thresholds.
-
XRF successfully detects the presence of Bromine and Sulfur, serving as a rapid confirmation tool, but is not used for precise quantification in this context.
Conclusion and Recommendations
Establishing robust elemental analysis standards for 4-bromo-N-(3-bromophenyl)benzenesulfonamide requires a multi-faceted analytical approach.
-
For Identity and Purity: A combination of Combustion Analysis (for C, H, N, S) and Combustion Ion Chromatography (for Br) is the recommended strategy. This provides a complete, high-precision profile of the bulk elemental composition, directly confirming the empirical formula.
-
For Safety and Regulatory Compliance: ICP-MS is the mandatory technique for quantifying trace elemental impurities according to ICH Q3D and USP <232> guidelines. Its high sensitivity ensures that patient safety is maintained. A thorough risk assessment must be conducted to identify which potential elemental impurities require monitoring.[1]
-
For Rapid Screening: XRF can be employed as a valuable, non-destructive tool for rapid raw material identification or screening for the presence of halogens, but it should not replace quantitative methods for final quality control.
By integrating these techniques within a validated, risk-based framework, drug development professionals can ensure the quality, safety, and regulatory compliance of their pharmaceutical compounds.
References
- U.S. Pharmacopeia. General Chapter <232> Elemental Impurities—Limits.
- U.S. Pharmacopeia. General Chapter <232> Elemental Impurities - Limits.
- International Council for Harmonisation. ICH Harmonised Guideline, Guideline for Elemental Impurities, Q3D(R1).
- Labcorp. Elemental impurities per USP and ICH q3d guidelines.
- Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment.
- CS Analytical. USP 232, USP 233 and ICHQ3D Elemental Impurities.
- International Council for Harmonisation. Guideline for Elemental Impurities Q3D(R2).
- West Pharmaceutical Services.
- Páradellis, T., & Skouras, O. (1979). Quantitative determination of bromine-labeled organic compounds by XRF. Journal of Radioanalytical Chemistry.
- Metrohm. (2022). Analyzing halogenated organic compounds with CIC according to DIN 38409-59.
- U.S. Pharmacopeia. General Chapter <233> Elemental Impurities—Procedures.
- Thermo Fisher Scientific. Sensitive determination of halogens using triple quadrupole inductivity coupled plasma mass spectrometry (ICP-MS).
- Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.
- European Medicines Agency. ICH Q2(R2)
- Eksperiandova, L. P., et al. (2007). X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. Journal of Analytical Chemistry.
- LabAnalysis. (2025). Update of Chapter 2.4.20 on Elemental Impurities.
- Thermo Fisher Scientific. (2015). 7.
- International Association for Fire Safety Science.
- European Directorate for the Quality of Medicines & HealthCare. (2019). Ph. Eur. launches public consultation on general chapter 2.4.20.
- Element Lab Solutions.
- Analytik Jena. Combustion Elemental Analysis.
- Agilent Technologies. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1).
- Van Acker, T., et al. (2004). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
- Miyake, Y., et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography.
- van der Heijden, R., et al. (2011). High temperature liquid chromatography hyphenated with ESI-MS and ICP-MS detection for the structural characterization and quantification of halogen containing drug metabolites. Analytica Chimica Acta.
- Theiner, S., et al. (2020). Facets of ICP-MS and their potential in the medical sciences—Part 1: fundamentals, stand-alone and hyphenated techniques. Analytical and Bioanalytical Chemistry.
- Thermo Fisher Scientific. Poster note: Sensitive and interference free analysis of halogens using triple quadrupole ICP-MS.
- Eurofins Scientific. Elemental Impurities: Keeping up with the European Pharmacopoeia requirements.
- Spectroscopy Online. (2023). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
- ECA Academy. (2019). Ph. Eur. 2.4.20.
- European Directorate for the Quality of Medicines & HealthCare. (2020). European Pharmacopoeia activities on Elemental Impurities.
- U.S. Pharmacopeia. General Chapter <233> Elemental Impurities—Procedures.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 598510, N-(4-Bromophenyl)-3-nitrobenzenesulfonamide.
- Agilent Technologies.
- Ecology Center. (2018). Methods.
- Sigma-Aldrich.
- Enviropass. (2023). How You Can Use XRF for Environmental Compliance Testing.
- Marguí, E., et al. (2016). Bromine and bromide content in soils. Chemosphere.
- Elemental Microanalysis. Standards and CRMs.
- MolCore. 349404-99-5 | 4-Bromo-N-(3-bromophenyl)benzenesulfonamide.
- BenchChem. (2025). 4-Bromo-N-phenylbenzenesulfonamide physical and chemical properties.
- PubChemLite. 4-bromo-n-(phenoxy-phenyl-methylene)-benzenesulfonamide.
- Actlabs. (2025).
- International Atomic Energy Agency.
- U.S. Environmental Protection Agency. (2025). N-(4-Bromophenyl)-3-nitrobenzenesulfonamide - Links.
- Stenutz. 4-bromo-3-(trifluoromethyl)benzenesulfonamide.
- Sigma-Aldrich. N-(4-bromophenyl)benzenesulfonamide.
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Definitive Guide: Distinguishing 4-bromo-N-(3-bromophenyl)benzenesulfonamide from Regioisomers
Executive Summary: The Regioisomer Challenge
In the development of sulfonamide-based pharmacophores, structural fidelity is paramount. The synthesis of 4-bromo-N-(3-bromophenyl)benzenesulfonamide (Target Compound) typically involves the coupling of 4-bromobenzenesulfonyl chloride with 3-bromoaniline. However, supply chain errors (swapping starting materials) or parallel synthesis mix-ups can lead to the formation of three distinct regioisomers with identical molecular weights (
This guide provides a rigorous, data-driven framework to unequivocally distinguish the target compound from its "Symmetric Para," "Symmetric Meta," and "Reverse" isomers using NMR, IR, and MS methodologies.
The Isomer Landscape
| Isomer Designation | Structure Description | Key Distinguishing Feature |
| Target (A) | 4-Br -sulfonyl / 3-Br -amine | Mixed System: Para (AA'BB') + Meta (ABCD) |
| Reverse (B) | 3-Br -sulfonyl / 4-Br -amine | Mixed System: Meta (ABCD) + Para (AA'BB') |
| Sym-Para (C) | 4-Br -sulfonyl / 4-Br -amine | Pure Para System: Two overlapping AA'BB' patterns |
| Sym-Meta (D) | 3-Br -sulfonyl / 3-Br -amine | Pure Meta System: Two overlapping ABCD patterns |
Strategic Analysis Workflow
The following decision tree illustrates the logical flow for structural validation.
Figure 1: NMR-driven decision tree for distinguishing brominated sulfonamide regioisomers.
Method 1: Nuclear Magnetic Resonance ( NMR)
The Gold Standard for Regio-differentiation.
The target molecule contains two distinct aromatic rings.[1] The Sulfonyl Ring (Ring A) is 1,4-disubstituted, while the Amine Ring (Ring B) is 1,3-disubstituted.
Predicted Spectral Signature (Target Compound)
Solvent: DMSO-d6 (Recommended for Sulfonamide NH visibility)
| Proton Group | Ring Position | Multiplicity | Coupling ( | Chemical Shift ( |
| NH | Sulfonamide | Singlet (Broad) | - | 10.5 - 10.8 ppm |
| H-2', H-6' | Ring A (Sulfonyl) | Doublet | ~8.5 Hz | ~7.70 ppm |
| H-3', H-5' | Ring A (Sulfonyl) | Doublet | ~8.5 Hz | ~7.85 ppm |
| H-2 | Ring B (Amine) | Singlet (t) | ~2.0 Hz | ~7.35 ppm |
| H-4 | Ring B (Amine) | Doublet (d) | ~8.0 Hz | ~7.25 ppm |
| H-6 | Ring B (Amine) | Doublet (d) | ~8.0 Hz | ~7.10 ppm |
| H-5 | Ring B (Amine) | Triplet (t) | ~8.0 Hz | ~7.20 ppm |
Distinguishing Features
-
The Para-Pattern (Ring A): Look for two distinct doublets with a large coupling constant (
). This confirms the presence of a 4-substituted ring. -
The Meta-Pattern (Ring B): Look for the characteristic "isolated singlet" (H-2) which often appears as a narrow triplet due to meta-coupling (
), and a clear triplet (H-5) representing the proton between two other protons. -
Differentiation from "Reverse" Isomer:
-
In the Target , the para-pattern is deshielded by the strong electron-withdrawing Sulfonyl group (
). The ortho protons to the sulfonyl group (H-2', H-6') will appear further downfield compared to the amine ring protons. -
In the Reverse Isomer , the meta-pattern is attached to the sulfonyl group. The isolated singlet (H-2 of the sulfonyl ring) will be significantly deshielded (
) compared to the target's amine-ring singlet.
-
Method 2: Infrared Spectroscopy (FT-IR)
Rapid Screening for Substitution Patterns.
IR is excellent for a quick "Go/No-Go" check of the substitution pattern in the fingerprint region (
Comparative IR Bands
| Vibration Mode | Target Compound | Sym-Para Isomer | Sym-Meta Isomer |
| C-H Out-of-Plane (Para) | 810-840 cm | Strong | Absent |
| C-H Out-of-Plane (Meta) | 780, 690 cm | Absent | Strong |
| Result | Both Bands Present | Only 810-840 | Only 780/690 |
Protocol:
-
Prepare a KBr pellet or use ATR-FTIR.
-
Scan from
to . -
Validation: The presence of both the para-substitution band (~825 cm
) and the meta-substitution bands (~780 & 690 cm ) is required to confirm the asymmetric nature of the target.
Method 3: Mass Spectrometry (MS/MS)
Fragment Analysis.
While high-resolution MS (HRMS) will show the same parent ion (
-
Target Fragmentation: The
bond cleavage is the primary pathway.-
Precursor:
-
Major Fragment A:
(4-bromobenzenesulfonyl cation). -
Major Fragment B:
(3-bromoaniline radical cation).
-
-
Reverse Isomer Fragmentation:
-
Major Fragment A:
(3-bromobenzenesulfonyl cation). Note: Mass is same, but stability differs slightly. -
Differentiation: The relative abundance of the aniline fragment often varies because the electron-donating/withdrawing effects of the bromine position on the ring influence the stability of the resulting carbocations.
-
Experimental Protocol: Synthesis & Verification
To ensure the production of the correct regioisomer, the following protocol synthesizes the compound from unambiguous starting materials.
Step-by-Step Synthesis
-
Reagents:
-
4-Bromobenzenesulfonyl chloride (
) -
3-Bromoaniline (
) -
Pyridine (Solvent/Base,
)
-
-
Procedure:
-
Dissolve 3-bromoaniline in dry pyridine at
. -
Slowly add 4-bromobenzenesulfonyl chloride (maintain temp
to prevent bis-sulfonylation). -
Stir at RT for 4 hours.
-
Quench with
(ice cold). Precipitate forms.[2] -
Filter and wash with water.
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1).
-
Critical Check: If the melting point is sharp (range
), proceed to NMR.
-
Verification Checklist
References
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings via IR. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 4-Bromobenzenesulfonamide Spectral Data. Retrieved from [Link]
-
SpectraBase. (2025).[3] NMR Spectrum of 4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide. Retrieved from [Link]
Sources
Safety Operating Guide
4-bromo-N-(3-bromophenyl)benzenesulfonamide: Proper Disposal & Handling Guide
[1]
Executive Summary
Proper disposal of 4-bromo-N-(3-bromophenyl)benzenesulfonamide is dictated by its classification as a poly-halogenated aromatic sulfonamide .[1] Unlike standard organic waste, the presence of two bromine atoms on the aromatic rings necessitates strict segregation from non-halogenated waste streams. Improper disposal via municipal drains or mixing with non-halogenated solvents significantly increases disposal costs and environmental risk (specifically the formation of persistent brominated byproducts during incomplete combustion).
Immediate Action Directive:
Chemical Profile & Hazard Assessment
Before handling waste, verify the material properties to ensure compatibility with waste containers.[1]
| Property | Data | Operational Implication |
| Chemical Formula | C₁₂H₉Br₂NO₂S | Contains Sulfur and Halogens; requires high-temp incineration.[1] |
| Molecular Weight | ~391.08 g/mol | Heavy molecule; likely solid at STP.[1] |
| Solubility | Low (Water), High (DMSO, DCM) | Waste will likely be solid or dissolved in organic solvent.[1] |
| Primary Hazards | Irritant (Skin/Eye), STOT-SE | Wear standard PPE (Nitrile gloves, safety glasses).[1] |
| RCRA Status (US) | Non-listed (treat as Characteristic) | Classify as D001 (if in flammable solvent) or Toxic .[1] |
| Waste Code | Halogenated Organic | CRITICAL: Do not bulk with non-halogenated solvents.[1][2][3][4][5] |
Operational Disposal Protocol
Phase 1: Pre-Disposal Segregation (The "Why" and "How")
Scientific Rationale: Halogenated waste requires incineration at higher temperatures (>1100°C) with specific scrubbing for acid gases (HBr/HCl).[1] Mixing this compound with non-halogenated waste (like Acetone or Ethanol) forces the entire volume to be treated as halogenated, increasing disposal costs by up to 300% and complicating the combustion process.
The Segregation Rule: If the concentration of halogenated compounds > 1%, the entire container is Halogenated Waste.[1]
Phase 2: Waste Stream Management
Choose the workflow below based on the physical state of your waste.
Scenario A: Solid Waste (Pure Reagent or Contaminated Solids)
Applicable for: Expired shelf reagents, spill cleanup materials, contaminated weigh boats.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Labeling: Affix a hazardous waste label immediately.
-
Accumulation: Keep the container closed (vapor tight) when not actively adding waste.
-
Disposal: Transfer to EHS for High-Temperature Incineration .
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Filtrates, reaction solvents (e.g., DCM, Chloroform, DMSO).[1]
-
Compatibility Check: Ensure the solvent base is compatible with HDPE or Glass.[1]
-
Bulking: Pour into the "Halogenated Organic Solvents" carboy (Red tag/Red can).
-
pH Check: If the reaction involved strong acids/bases, neutralize to pH 5–9 before bulking to prevent exothermic reactions in the waste drum.
-
Logging: Record the approximate volume and concentration on the waste log sheet attached to the carboy.
Visualizing the Workflow
The following diagrams illustrate the decision logic and segregation requirements.
Diagram 1: Disposal Decision Tree
This logic gate ensures the compound ends up in the correct incineration stream.
Caption: Decision matrix for segregating solid vs. liquid waste streams to ensure regulatory compliance.
Diagram 2: Chemical Segregation & Incompatibility
This diagram highlights what NOT to mix with this sulfonamide to prevent safety incidents.
Caption: Compatibility chart showing safe mixing partners (Green) and prohibited combinations (Red/Yellow).[1]
Emergency Procedures (Spill Management)
In the event of a bench-top spill of the solid or solution:
-
Evacuate & Ventilate: If the spill is large (>100g) or involves volatile solvents, clear the immediate area.[1]
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.[1]
-
Containment:
-
Cleanup: Place all spill debris into a sealed plastic bag , then place that bag into the Solid Waste container.
-
Decontamination: Wipe the surface with a detergent solution, followed by water.[1] Treat the wipes as solid waste.[1]
References
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Labels and Pictograms.[1] United States Department of Labor.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1][8][9] [Link]
-
PubChem. (2025).[1][10] Compound Summary: N-(4-Bromophenyl)-3-nitrobenzenesulfonamide (Analog).[1] National Library of Medicine.[1] [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. media.clemson.edu [media.clemson.edu]
- 9. Differences Between the 4 RCRA Waste Codes [enveraconsulting.com]
- 10. N-(4-Bromophenyl)-3-nitrobenzenesulfonamide | C12H9BrN2O4S | CID 598510 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
